Product packaging for Fluvastatin Sodium(Cat. No.:CAS No. 94061-81-1)

Fluvastatin Sodium

Cat. No.: B601121
CAS No.: 94061-81-1
M. Wt: 433.46
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvastatin Sodium is a synthetically derived, potent, and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis . By selectively blocking the active site of HMG-CoA reductase, this compound effectively reduces endogenous cholesterol synthesis in the liver, leading to the upregulation of LDL receptors on hepatocytes and subsequent increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream . As a research tool, this compound is invaluable for studying lipid metabolism, atherosclerosis, and the molecular mechanisms of statins. Its pharmacological profile includes high bioavailability and extensive binding to plasma proteins . A key research advantage is its metabolism primarily via the CYP2C9 isozyme, with minor contributions from CYP3A4 and CYP2C8, which offers a distinct profile for investigating drug-drug interactions compared to other statins largely metabolized by CYP3A4 . Beyond lipid-lowering, researchers are exploring its anti-oxidative properties and potential pleiotropic effects, including anti-inflammatory activity and improved endothelial function, which contribute to its study in cardiovascular protection . This product is supplied as a high-purity solid (>98%) and must be stored refrigerated (0-10°C) . This compound is For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25FNO4Na B601121 Fluvastatin Sodium CAS No. 94061-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-RPQBTBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent)
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
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DSSTOX Substance ID

DTXSID3044758
Record name Fluvastatin sodium
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Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-55-2
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium
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Record name Fluvastatin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVASTATIN SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Action of Fluvastatin Sodium

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

The principal mechanism of action of fluvastatin (B1673502) is the competitive inhibition of HMG-CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate (B85504). nih.govfda.gov This reaction is the rate-limiting step in the intricate pathway of cholesterol biosynthesis. nih.govpatsnap.com By possessing a structure that is molecularly similar to the natural substrate, HMG-CoA, fluvastatin effectively binds to the active site of the enzyme, thereby blocking access to HMG-CoA and reducing the rate of mevalonate production. nih.gov This inhibitory action is potent, with fluvastatin exhibiting an IC50 value of 8 nM for HMG-CoA reductase. medchemexpress.com

Interference with Mevalonate Pathway and Cholesterol Biosynthesis

The inhibition of HMG-CoA reductase by fluvastatin directly curtails the production of mevalonate, a critical precursor for cholesterol and various other non-steroidal isoprenoid compounds. haematologica.orgmdpi.com The mevalonate pathway is responsible for synthesizing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac. mdpi.comahajournals.org By diminishing the pool of mevalonate and its downstream isoprenoid derivatives, fluvastatin interferes with the synthesis of cholesterol. haematologica.orgmdpi.com This disruption of the cholesterol synthesis pathway is a central aspect of its lipid-lowering effect. nih.gov

Impact on Hepatic Cholesterol Homeostasis

The liver is the primary site of action for fluvastatin and the central organ for regulating cholesterol homeostasis. hres.capatsnap.com By inhibiting hepatic cholesterol synthesis, fluvastatin reduces the intracellular cholesterol concentration within liver cells (hepatocytes). hres.cafda.govahajournals.org This depletion of hepatic cholesterol stores triggers a compensatory response aimed at restoring cholesterol balance. ahajournals.orgfrontiersin.org The cell senses the reduced cholesterol levels and initiates a cascade of events to increase cholesterol uptake from the circulation. hres.cafda.gov This response includes the upregulation of enzymes both upstream and downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway as the cell attempts to overcome the enzymatic block. nih.gov Furthermore, studies have shown that fluvastatin can activate Sirtuin 6 (SIRT6), a protein that plays a role in regulating cholesterol homeostasis in liver cells. nih.gov

Cellular and Receptor-Mediated Effects

The reduction in hepatic intracellular cholesterol concentration elicits significant changes in cellular receptor expression, fundamentally altering lipid metabolism.

Upregulation of Hepatic Low-Density Lipoprotein (LDL) Receptors

A key consequence of reduced intracellular cholesterol in hepatocytes is the upregulation of the gene expression for low-density lipoprotein (LDL) receptors. hres.caahajournals.orgmdpi.com This process is mediated by sterol regulatory element-binding proteins (SREBPs), particularly SREBP-2, which are transcription factors that control the synthesis of cholesterol and fatty acids. frontiersin.orgfrontiersin.org When intracellular cholesterol levels fall, SREBPs are activated, leading to increased transcription of the LDL receptor gene and a higher density of LDL receptors on the surface of liver cells. ahajournals.orgahajournals.orgfrontiersin.org

Increased Hepatic Clearance of Circulating LDL Cholesterol

The increased number of hepatic LDL receptors enhances the liver's ability to clear circulating LDL cholesterol ("bad cholesterol") from the bloodstream. patsnap.comahajournals.org LDL particles bind to these receptors and are subsequently internalized by the hepatocytes, where they are catabolized. ahajournals.org This enhanced clearance of LDL particles is the ultimate mechanism by which fluvastatin and other statins lower plasma concentrations of total cholesterol and LDL cholesterol. hres.cadrugbank.com The stimulation of hepatic LDL receptors also facilitates the catabolism of intermediate-density lipoproteins (IDL). ahajournals.org

Pharmacologically Active Enantiomer Specificity

Fluvastatin is administered as a racemic mixture, meaning it consists of an equal amount of two enantiomers (mirror-image isomers): the (3R,5S)-enantiomer and the (3S,5R)-enantiomer. nih.govdrugbank.com However, the pharmacological activity is not equally distributed between the two. The (3R,5S)-enantiomer is the pharmacologically active form, responsible for the inhibition of HMG-CoA reductase. hres.cahres.caguidetopharmacology.org Research indicates that the (3R,5S)-enantiomer is substantially more potent, being about 30 times more active than the (3S,5R)-enantiomer. pharmgkb.org In vivo studies have demonstrated stereo-selective hepatic binding of the active (3R,5S) form during its first pass through the liver. fda.govhres.ca While both enantiomers are metabolized similarly, their interaction with transport proteins and their ultimate pharmacological effect differ significantly. hres.capharmgkb.org For instance, genetic variations in the transporter protein SLCO1B1 have been shown to have an enantiospecific effect, increasing the plasma concentration of only the active 3R,5S‐fluvastatin. pharmgkb.orgnih.gov

Table 1: Effects of Fluvastatin on Lipoprotein Components

Lipoprotein ComponentEffectResearch Finding
Total CholesterolReductionDose-dependent reduction of 10.7% to 24.9% observed over a range of doses. wikipedia.org
LDL CholesterolReductionDose-dependent reduction of 15.2% to 34.9%. wikipedia.org Fluvastatin lowers atherogenic dense LDL. ahajournals.org
TriglyceridesReductionDose-dependent reduction of 3% to 17.5%. wikipedia.org
Apolipoprotein BReductionTreatment with fluvastatin reduces Apo B levels. fda.gov
HDL CholesterolIncreaseTreatment results in an increase in HDL-C. fda.gov

Stereochemical Contributions to Enzymatic Inhibition (e.g., 3R,5S Enantiomer)

Fluvastatin sodium is a racemic mixture, meaning it consists of equal amounts of two enantiomers: the (3R,5S) and (3S,5R) forms. drugbank.comnih.gov The pharmacological activity, however, is almost exclusively attributed to the 3R,5S enantiomer. drugbank.commedsinfo.com.auhres.ca This specific stereoisomer is over 30 times more active in inhibiting HMG-CoA reductase than its 3S,5R counterpart. medsinfo.com.au The precise three-dimensional arrangement of the atoms in the 3R,5S enantiomer allows for a highly selective and competitive binding to the active site of the HMG-CoA reductase enzyme. drugbank.comfda.gov In vivo studies have shown that there is a stereo-selective hepatic binding of the active 3R,5S form during its first pass through the liver. fda.gov

Beyond Cholesterol Lowering: Pleiotropic Mechanisms

The therapeutic benefits of fluvastatin extend beyond its primary function of lowering cholesterol. These additional, or pleiotropic, effects are largely attributed to the inhibition of the mevalonate pathway, which has wide-ranging consequences for cellular function. nih.gov

Inhibition of Isoprenoid Biosynthesis (e.g., Farnesyl Pyrophosphate, Geranylgeranyl Pyrophosphate)

By inhibiting HMG-CoA reductase, fluvastatin also curtails the synthesis of crucial isoprenoid intermediates downstream in the mevalonate pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govmetwarebio.com These molecules are vital for the post-translational modification of a variety of signaling proteins, a process known as prenylation. nih.gov Prenylation allows these proteins, including small GTP-binding proteins like Ras, Rho, and Rac, to anchor to cell membranes and function correctly. nih.govmetwarebio.com The disruption of this process is thought to be responsible for many of the cholesterol-independent effects of statins. mdpi.com For instance, the pro-apoptotic effect of fluvastatin in certain cells can be reversed by the addition of mevalonate and GGPP, and partially by FPP, highlighting the importance of inhibiting isoprenoid synthesis. nih.gov

IsoprenoidFunctionImpact of Fluvastatin Inhibition
Farnesyl Pyrophosphate (FPP) Precursor for GGPP and cholesterol synthesis; involved in the farnesylation of proteins like Ras. metwarebio.commdpi.comReduced availability for protein prenylation, potentially affecting cell signaling pathways. mdpi.comnih.gov
Geranylgeranyl Pyrophosphate (GGPP) Involved in the geranylgeranylation of proteins like Rho and Rac. nih.govmetwarebio.comInhibition of Rho and Rac function, impacting processes like cell proliferation and migration. nih.govnih.gov

Modulation of Oxidative Stress Pathways

Fluvastatin has demonstrated the ability to modulate oxidative stress through various mechanisms. It can protect vascular smooth muscle cells from oxidative stress by inducing antioxidant genes via the Nrf2/ARE pathway. nih.gov This pathway plays a significant role in the antioxidant effects mediated by statins. nih.gov Studies have shown that fluvastatin can upregulate Nrf2-related antioxidant genes such as heme oxygenase-1 and glutamate-cysteine ligase modifier subunits. nih.gov Furthermore, in neuronal cells, fluvastatin has been found to reverse oxidative stress and damage induced by hydrogen peroxide by restoring mitochondrial function. researchgate.netoup.com This neuroprotective effect appears to be mediated through the activation of the PI3K/Akt/mTOR pathway, independent of prenylation inhibition. researchgate.netoup.com

Influence on Inflammatory Processes in Vascular Endothelium

Fluvastatin exerts anti-inflammatory effects on the vascular endothelium. It can inhibit the expression of tumor necrosis factor-alpha (TNF-alpha) and the activation of nuclear factor-kappaB (NF-kappaB) in human endothelial cells stimulated by C-reactive protein (CRP), a marker of inflammation. nih.gov This suggests that fluvastatin can directly counteract the pro-inflammatory effects of CRP on the endothelium. nih.gov Additionally, in hypercholesterolemic rats, fluvastatin has been shown to significantly reduce the adhesion of leukocytes to endothelial cells, a key event in the inflammatory process of atherosclerosis. ahajournals.org This effect is thought to be mediated by reducing the expression of adhesion molecules and is reversible with the addition of mevalonate. oup.com

Attenuation of Oxidized LDL-Induced Ferroptosis

Recent research has uncovered a novel function of fluvastatin in protecting endothelial cells from a form of iron-dependent cell death called ferroptosis, which is induced by oxidized low-density lipoprotein (ox-LDL). nih.govsemanticscholar.org Ox-LDL is a key player in the development of atherosclerosis, and its ability to induce ferroptosis in endothelial cells contributes to endothelial dysfunction. nih.gov Fluvastatin has been shown to attenuate this ox-LDL-induced ferroptosis in human endothelial cells. nih.govsemanticscholar.org This protective effect was demonstrated by fluvastatin's ability to ameliorate the decrease in cell viability and the increase in inflammatory cytokines caused by ox-LDL. nih.gov

Regulation of Glutathione (B108866) Peroxidase 4 (GPX4) and System Xc- Cystine-Glutamate Antiporter

The mechanism by which fluvastatin protects against ferroptosis involves the regulation of two key proteins: glutathione peroxidase 4 (GPX4) and the system Xc- cystine-glutamate antiporter (xCT). nih.govsemanticscholar.org GPX4 is a crucial enzyme that reduces lipid peroxides, the accumulation of which is a hallmark of ferroptosis. nih.govspandidos-publications.com System Xc- is a transporter that imports cystine into the cell, which is then used to synthesize glutathione, an essential antioxidant. nih.govwikipedia.org Ox-LDL has been shown to decrease the expression of both GPX4 and xCT. nih.govsemanticscholar.org Fluvastatin counteracts this effect by restoring the expression of GPX4 and xCT in a dose-dependent manner. nih.govsemanticscholar.org The knockdown of either GPX4 or xCT has been found to partially block the protective effects of fluvastatin, confirming their central role in this mechanism. nih.govsemanticscholar.orgresearchgate.net

ProteinFunction in FerroptosisEffect of Fluvastatin
Glutathione Peroxidase 4 (GPX4) An enzyme that reduces lipid peroxides, preventing their accumulation and subsequent cell death. nih.govspandidos-publications.comReverses the ox-LDL-induced decrease in GPX4 expression, thereby inhibiting ferroptosis. nih.govcaymanchem.com
System Xc- Cystine-Glutamate Antiporter (xCT) Transports cystine into the cell for the synthesis of glutathione, a major antioxidant. nih.govwikipedia.orgCounteracts the ox-LDL-induced inhibition of xCT expression, supporting glutathione production and cellular antioxidant defense. nih.govmdpi.com

Inhibition of Vascular Angiotensin-Converting Enzyme (ACE) Activity

This compound, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, has demonstrated effects beyond its primary lipid-lowering mechanism. ahajournals.orgcaymanchem.com One of these pleiotropic effects is the inhibition of vascular angiotensin-converting enzyme (ACE) activity. caymanchem.comnih.gov This action contributes to its vasoprotective properties.

Research has shown that in hyperlipidemic conditions, vascular ACE activity is significantly increased. nih.gov Studies in cholesterol-fed rabbits revealed that treatment with fluvastatin significantly lowered the elevated tissue ACE activity in the aorta. nih.govnih.gov This effect was comparable to that of enalapril, a direct ACE inhibitor. nih.govnih.gov Interestingly, fluvastatin's reduction of vascular ACE activity appears to be independent of its systemic lipid-lowering effect and is not associated with a decrease in serum ACE activity. ahajournals.orgresearchgate.net Instead, the mechanism is thought to be linked to the inhibition of lipid peroxidation. ahajournals.orgresearchgate.net

The downstream effects of this inhibition are noteworthy. By reducing vascular ACE activity, fluvastatin can decrease the local production of angiotensin II, a potent vasoconstrictor and pro-inflammatory molecule. This, in turn, can lead to improved endothelial function. For instance, in cholesterol-fed rabbits, the suppressed acetylcholine-induced relaxation of blood vessels was significantly reversed by fluvastatin treatment. ahajournals.orgnih.gov

Furthermore, the combination of fluvastatin with blockers of the renin-angiotensin system, such as angiotensin II type 1 (AT1) receptor blockers, has been shown to have synergistic effects. In a mouse model of vascular injury, the co-administration of low doses of fluvastatin and the AT1 receptor blocker valsartan (B143634) attenuated neointimal formation and the proliferation of vascular smooth muscle cells (VSMCs) more effectively than either agent alone. ahajournals.org This enhanced effect is attributed to fluvastatin's ability to inhibit Angiotensin II-mediated signaling pathways in VSMCs. ahajournals.org

The antioxidant properties of fluvastatin also play a role in its vascular-protective effects. nih.gov The drug has been shown to reduce lipid peroxides in the serum of hypercholesterolemic rabbits, which is a key factor in its ability to lower vascular ACE activity. nih.gov By mitigating oxidative stress, fluvastatin helps to preserve endothelial function and reduce the inflammatory processes that contribute to atherosclerosis. nih.govahajournals.org

Research Findings on Fluvastatin and Vascular ACE Activity

Model System Key Findings Reference
Cholesterol-fed rabbitsFluvastatin significantly lowered the 8- to 10-fold increase in vascular ACE activity in the aortic arches and upper thoracic aortae. nih.gov
Cholesterol-fed rabbitsThe reduction in vascular ACE activity by fluvastatin was not linked to changes in serum ACE activity but was associated with reduced lipid peroxidation. ahajournals.orgresearchgate.net
Cholesterol-fed rabbitsFluvastatin treatment reversed the suppression of acetylcholine-induced relaxation. ahajournals.orgnih.gov
Hypercholesterolemic ratsFluvastatin attenuated leukocyte-endothelial cell adhesion, suggesting an anti-inflammatory effect. ahajournals.org
Mouse model of vascular diseaseCo-administration of fluvastatin and valsartan (an AT1 receptor blocker) showed enhanced inhibition of neointimal formation. ahajournals.org
Cultured rat vascular smooth muscle cellsFluvastatin inhibited angiotensin II-induced proliferation. ahajournals.org

Pharmacology of Fluvastatin Sodium

Pharmacokinetics

The study of pharmacokinetics reveals how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion.

Gastrointestinal Absorption and First-Pass Metabolism

Fluvastatin (B1673502) sodium is rapidly and extensively absorbed from the gastrointestinal tract. researchgate.netfda.gov However, it undergoes significant first-pass metabolism in the liver, which substantially reduces its systemic bioavailability. drugbank.comwikipedia.org

Following oral administration, over 90% of a fluvastatin dose is absorbed from the small intestine. researchgate.net Despite this high absorption rate, the absolute bioavailability of the immediate-release capsule is approximately 24%, with a range of 9% to 50%. fda.govdrugbank.comhres.ca The extended-release tablet has a mean relative bioavailability of about 29% (ranging from 9% to 66%) compared to the immediate-release capsule under fasting conditions. fda.govdrugbank.com

Table 1: Bioavailability of Fluvastatin Formulations

Formulation Mean Bioavailability Bioavailability Range
Immediate-Release Capsule 24% drugbank.comhres.canih.gov 9% - 50% fda.govdrugbank.comhres.ca

Fluvastatin is subject to a saturable first-pass metabolism in the liver. fda.govfda.govmedsinfo.com.au This means that at higher doses (above 20 mg), the metabolic pathways in the liver can become saturated, leading to plasma concentrations of fluvastatin that are higher than would be expected based on a linear dose-response relationship. fda.govfda.govmedcentral.com This phenomenon is due to the extensive sequestration and metabolism of the drug by the liver during its first pass after oral absorption. fda.govfda.gov

Systemic Distribution and Protein Binding

Once in the systemic circulation, fluvastatin is widely distributed and highly bound to plasma proteins.

Fluvastatin is extensively bound to plasma proteins, with approximately 98% of the drug being bound. drugbank.comwikipedia.orgnih.gov This high degree of protein binding is an important characteristic of its pharmacokinetic profile. drugbank.com The binding of fluvastatin to plasma proteins is not significantly affected by the presence of other drugs that are also highly protein-bound, such as warfarin (B611796), salicylic (B10762653) acid, and glyburide (B1671678), at their therapeutic concentrations. drugbank.comnih.govfda.gov

Tissue Distribution Profiles and Hepatic Targeting

Fluvastatin sodium's primary site of action is the liver. drugbank.commedsinfo.com.au Following oral administration, it is rapidly and almost completely absorbed, however, it undergoes significant first-pass metabolism in the liver. drugbank.comfda.gov This extensive hepatic extraction results in low systemic bioavailability but ensures the drug is concentrated at its target organ. drugbank.commedsinfo.com.aufda.gov The high degree of plasma protein binding, approximately 98%, also influences its distribution. drugbank.comfda.gov

Due to its hydrophilic nature and extensive binding to plasma proteins, fluvastatin has a small volume of distribution, leading to minimal concentrations in tissues outside the liver. nih.govresearchgate.net This targeted delivery to the liver is a key characteristic of fluvastatin's pharmacokinetic profile. medsinfo.com.aufda.govhres.ca In patients with hepatic insufficiency, the potential for drug accumulation exists due to its primary elimination through the biliary route. medsinfo.com.aufda.gov Studies in these patients have shown an approximate 2.5-fold increase in both the area under the curve (AUC) and maximum plasma concentration (Cmax) of fluvastatin. fda.gov

Table 1: Tissue Distribution Characteristics of this compound

Characteristic Finding Source
Primary Site of Action Liver drugbank.commedsinfo.com.au
First-Pass Metabolism Extensive drugbank.comfda.gov
Plasma Protein Binding >98% drugbank.comfda.gov
Volume of Distribution Small nih.govresearchgate.net
Extrahepatic Tissue Concentration Minimal nih.govresearchgate.net
Effect of Hepatic Insufficiency ~2.5-fold increase in AUC and Cmax fda.gov
Blood-Brain Barrier Permeability Characteristics

Fluvastatin exhibits limited permeability across the blood-brain barrier (BBB). hres.caoup.com Comparative studies using various in vitro and in vivo models have demonstrated that lovastatin (B1675250) crosses the BBB to a significantly greater extent than fluvastatin. hres.canih.gov

One study using three different techniques—the brain uptake index (BUI), brain perfusion studies in rats, and an in vitro model with bovine brain microvessel endothelial cells—consistently showed lower permeability for fluvastatin compared to lovastatin. nih.gov While the BUI for fluvastatin was below the detection limit, brain perfusion studies revealed a small but measurable uptake with a permeability coefficient of 2.5 x 10⁻⁴ cm/min. nih.gov In contrast, lovastatin's permeability coefficient was substantially higher at 2.3 x 10⁻² cm/min. nih.gov The in vitro BBB model yielded similar comparative results. nih.gov This low BBB permeability is considered a distinguishing feature of fluvastatin. oup.comnih.gov

Elimination and Excretion

Fluvastatin and its metabolites are primarily cleared from the body via the liver and biliary system.

Primary Excretory Route via Biliary/Fecal Clearance

The main pathway for the excretion of fluvastatin and its metabolites is through the biliary system into the feces. drugbank.comfda.govfda.govwikipedia.orgoup.com Approximately 90-95% of an administered dose is recovered in the feces in the form of metabolites. drugbank.comfda.govfda.govwikipedia.orgresearchgate.netnih.gov Less than 2% of the dose is excreted as the unchanged parent drug in the feces. drugbank.comfda.govfda.govwikipedia.org

Renal Excretion of Unchanged Drug

Renal excretion plays a minor role in the elimination of fluvastatin. Approximately 5-6% of a dose is recovered in the urine. drugbank.comfda.govfda.govhpra.ie The amount of unchanged fluvastatin excreted in the urine is less than 2% of the total dose. fda.govfda.gov

Terminal and Effective Half-Lives

The terminal half-life of fluvastatin immediate-release capsules is relatively short, estimated to be between 0.5 and 3 hours. drugbank.comfda.govhpra.ieoup.comhpra.ie For the extended-release (XL) formulation, the terminal half-life is longer, around 9 hours, due to the slower release of the drug. fda.govwikipedia.org One study reported an effective half-life of 29 hours based on an accumulation ratio. oup.com

Clearance Characteristics in Hepatic Insufficiency

This compound is subject to extensive first-pass metabolism and is primarily cleared by the liver, with less than 6% of an administered dose being excreted in the urine. fda.govtevauk.comnovartis.com Consequently, the pharmacokinetic profile of fluvastatin can be significantly altered in individuals with hepatic impairment.

Research has demonstrated that in patients with hepatic insufficiency due to liver cirrhosis, systemic exposure to fluvastatin is substantially increased. medcentral.com Following the administration of a single 40 mg dose, both the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) were found to increase by approximately 2.5-fold compared to healthy, age- and gender-matched individuals. fda.govmedcentral.comfda.govoup.comnih.gov This elevation is attributed to a reduction in the presystemic metabolism (first-pass effect) of the drug owing to compromised liver function. fda.govfda.gov Despite this increased exposure, the ratios of the two fluvastatin enantiomers in patients with hepatic insufficiency were comparable to those observed in healthy subjects. fda.govmedcentral.comfda.gov

Specific pharmacokinetic parameters from a study comparing patients with hepatic insufficiency to healthy volunteers are detailed below.

Table 1: Fluvastatin Pharmacokinetic Parameters in Hepatic Insufficiency vs. Healthy Volunteers

ParameterPatients with Hepatic Insufficiency (Mean Value)Healthy Volunteers (Mean Value)Fold Increase
AUC (ng·h/mL)795304~2.6
Cmax (ng/mL)683269~2.5

Data derived from a study administering a single 40 mg dose of fluvastatin. oup.com

Given the potential for drug accumulation, caution is advised when this compound is administered to patients with a history of liver disease. novartis.comfda.gov

Pharmacodynamics

This compound demonstrates a clear, dose-dependent relationship in the reduction of total cholesterol (Total-C). nih.govnih.gov Clinical studies have consistently shown that increasing doses of fluvastatin lead to greater reductions in plasma Total-C levels.

A comprehensive review incorporating data from 145 trials concluded that daily doses of fluvastatin ranging from 10 mg to 80 mg resulted in Total-C reductions of 11% to 25%. nih.govnih.govcochrane.org The analysis further quantified this relationship, finding that for every doubling of the fluvastatin dose, a corresponding 4.2% decrease in blood total cholesterol was observed. nih.govnih.gov

Specific trial results provide further evidence of this dose-response effect.

In placebo-controlled studies lasting at least 6 weeks, daily doses of 20 mg, 40 mg, and 80 mg produced mean Total-C reductions ranging from 13% to 27%. medcentral.com

An 8-week study using an 80 mg slow-release (XL) formulation reported a 23.0% decrease in Total-C compared to placebo. nih.gov

A 12-week trial where patients received 80 mg of fluvastatin daily observed a mean reduction in Total-C of 21.5%. nih.gov

The lipid-lowering effect is established relatively quickly, with a therapeutic response seen within two weeks of initiating therapy. tevauk.commedsinfo.com.au

Table 2: Dose-Dependent Reduction in Total Cholesterol (Total-C) by this compound

Daily DoseMean % Reduction in Total-CStudy Reference
10 mg - 80 mg11% - 25% nih.govnih.govcochrane.org
20 mg - 80 mg13% - 27% medcentral.com
80 mg (XL)23.0% nih.gov
80 mg21.5% nih.gov
80 mg (in ACS patients, 24h)14.5% researchgate.net

Summary of findings from various clinical trials. XL denotes extended-release formulation. ACS denotes Acute Coronary Syndrome.

Dose-Response Relationships for Lipid Modulation

Quantitative Effects on LDL Cholesterol Levels

Clinical studies have consistently shown that this compound effectively reduces LDL cholesterol levels. The extent of this reduction is dose-dependent. A review of multiple trials indicated that daily doses of fluvastatin ranging from 10 mg to 80 mg can lower LDL cholesterol by 15% to 33%. nih.govcochrane.org A separate analysis of 12 placebo-controlled studies found that after 24 weeks, daily doses of 20 mg, 40 mg, and 80 mg resulted in dose-related reductions in LDL cholesterol. tevauk.com Specifically, controlled studies have reported LDL cholesterol reductions of 17-36% with daily fluvastatin doses of 20-80 mg over at least 6 weeks. medcentral.com For every doubling of the fluvastatin dose, there is an approximate 6.0% decrease in LDL cholesterol. nih.govnih.gov

Table 1: Quantitative Effects of this compound on LDL Cholesterol

Daily DosePercentage Reduction in LDL CholesterolSource(s)
10 mg - 80 mg15% - 33% nih.govcochrane.orgnih.gov
20 mg22% researchgate.net
40 mg25% researchgate.net
80 mg36% researchgate.net
20 mg - 80 mg17% - 36% medcentral.com
Quantitative Effects on Triglyceride Levels

This compound also exerts a modest, dose-dependent effect on triglyceride levels. A comprehensive review found that daily doses between 10 mg and 80 mg reduced triglycerides by 3% to 17.5%. nih.govcochrane.org Another set of controlled studies reported triglyceride reductions of 7-18% with daily doses of 20-80 mg. medcentral.com In patients with primary mixed dyslipidemia, characterized by baseline triglyceride concentrations of at least 200 mg/dL, fluvastatin therapy was associated with a 17-23% reduction in triglyceride levels. medcentral.com It has been observed that for every twofold increase in the dose of fluvastatin, there is a corresponding 4.2% decrease in blood triglycerides. nih.govnih.gov

Table 2: Quantitative Effects of this compound on Triglyceride Levels

Daily DosePercentage Reduction in TriglyceridesSource(s)
10 mg - 80 mg3% - 17.5% nih.govcochrane.orgnih.gov
20 mg12% researchgate.net
40 mg13.5% researchgate.net
80 mg18% researchgate.net
20 mg - 80 mg7% - 18% medcentral.com
Effects on High-Density Lipoprotein (HDL) Cholesterol Levels

The impact of this compound on HDL cholesterol levels is generally modest and can be variable. Controlled studies have observed increases in HDL cholesterol concentrations ranging from 2% to 10% in patients receiving daily doses of 20-80 mg. medcentral.com Another analysis reported HDL-C increases of 3.3% to 5.6% with daily doses of 20 mg to 80 mg. researchgate.net However, a broad review of 145 trials concluded that there was no dose-related effect of fluvastatin on blood HDL cholesterol. nih.govcochrane.org

Temporal Dynamics of Lipid-Lowering Response

The lipid-lowering effects of this compound are typically observed relatively quickly after the initiation of treatment. A therapeutic response is well-established within two weeks of starting the medication, with the maximum effect on lipid levels being achieved within four weeks. tevauk.com After just four weeks of therapy, a median decrease in LDL-C of 38% has been reported. tevauk.com

Modulation of Apolipoprotein B Levels

This compound has been shown to reduce the levels of apolipoprotein B (apoB), a key structural protein of atherogenic lipoproteins. nih.gov Controlled studies have documented reductions in apoB concentrations of 18-28% with daily fluvastatin doses of 20-80 mg. medcentral.com Another study found that after 6 weeks of treatment, fluvastatin at 20 mg and 40 mg per day was associated with median reductions in plasma apoB of -19.3% and -22.8%, respectively. nih.gov

Interactions with Bile Acid Sequestrants and Niacin on Lipid Profiles

The lipid-lowering effects of this compound can be enhanced when used in combination with other lipid-modifying agents.

Niacin: The combination of fluvastatin and niacin can also result in additive lipid-lowering effects. medcentral.com In a study involving hypercholesterolemic patients, the combination of fluvastatin (20 mg daily) and niacin (3 g daily) for 9 weeks further reduced total and LDL-cholesterol concentrations by 12% and 19%, respectively. medcentral.com This combination therapy also led to an additional 18% reduction in triglyceride concentrations and a 23% increase in HDL-cholesterol concentrations. medcentral.com

Clinical Research and Therapeutic Efficacy of Fluvastatin Sodium

Cardiovascular Disease Prevention and Outcome Studies

Inhibition of Coronary Atherosclerosis Progression

Fluvastatin (B1673502) sodium has demonstrated efficacy in slowing the progression of coronary atherosclerosis, a key underlying cause of cardiovascular disease. drugbank.com In the Lipoprotein and Coronary Atherosclerosis Study (LCAS), the effect of fluvastatin on coronary atherosclerosis was evaluated in patients with coronary artery disease. novartis.com This randomized, double-blind, controlled clinical study involved 429 patients who received either fluvastatin or a placebo. novartis.com Quantitative coronary angiograms were assessed at the beginning of the study and after 2.5 years of treatment. novartis.com

The results showed that fluvastatin treatment significantly slowed the progression of coronary atherosclerosis lesions. novartis.com The primary endpoint, the change in minimum lumen diameter (MLD), revealed a significantly smaller progression in the fluvastatin group compared to the placebo group (-0.028 mm vs. -0.100 mm). hres.ca Another analysis from the study confirmed this, showing the progression was slowed by 0.07 mm over the 2.5-year period. novartis.com Furthermore, fluvastatin treatment was associated with a lower formation of new atherosclerotic lesions, with new lesions developing in 13% of fluvastatin-treated patients compared to 22% of those in the placebo group. fda.gov

Impact on Major Adverse Cardiac Events (MACE)

Clinical trials have established that fluvastatin sodium is effective in the secondary prevention of major adverse cardiac events (MACE), particularly in patients with coronary heart disease who have undergone coronary transcatheter therapy. novartis.comhpra.ie MACE is typically defined as a composite of cardiac death, non-fatal myocardial infarction (MI), and re-intervention procedures. hres.ca

A meta-analysis of four clinical trials involving 3,525 patients with coronary heart disease (CHD) demonstrated a significant reduction in the risk of MACE with fluvastatin treatment. nih.gov The analysis showed a risk ratio of 0.85 for any MACE in the fluvastatin group compared to placebo. nih.gov The Lescol Intervention Prevention Study (LIPS) specifically assessed the effect of fluvastatin on MACE in 1,677 patients post-percutaneous coronary intervention (PCI). novartis.commedsinfo.com.au Over a period of approximately four years, fluvastatin significantly reduced the risk of a first MACE by 22% compared to placebo. hpra.ie In the fluvastatin group, 21.4% of patients experienced a MACE, compared to 26.7% in the placebo group. hpra.ie This benefit was largely driven by a reduction in coronary re-intervention procedures. hpra.ie

Table 1: Impact of Fluvastatin on Major Adverse Cardiac Events (MACE)
Study/AnalysisPatient PopulationKey FindingReference
Meta-analysis of 4 trials3,525 patients with CHDSignificant reduction in risk of any MACE (Risk Ratio: 0.85) nih.gov
LIPS Study1,677 patients post-PCI22% reduction in the risk of first MACE compared to placebo over ~4 years. hpra.ie
LIPS Sub-analysis (Unstable Angina)824 patients post-PCI28% reduction in the risk of MACE compared to placebo. nih.gov

Reduction of Cardiac Death and Nonfatal Myocardial Infarction

Fluvastatin has been shown to reduce the risk of severe cardiovascular endpoints, including cardiac death and nonfatal MI. nih.gov A pooled analysis of four studies with 3,525 CHD patients found that fluvastatin treatment significantly prolonged the time to cardiac death and the combined endpoint of cardiac death or nonfatal MI. nih.gov The analysis reported a 47% reduction in the risk of cardiac death and a 34% reduction in the risk of cardiac death or MI. nih.gov

In the ALERT (Assessment of Lescol in Renal Transplantation) study, which focused on renal transplant recipients, fluvastatin therapy led to a significant 35% reduction in the cumulative incidence of cardiac death or first non-fatal MI. biospace.com A post-hoc analysis of the ALERT study further confirmed that fluvastatin significantly reduced the incidence of cardiac death or definite nonfatal MI, with 70 events in the fluvastatin group versus 104 in the placebo group over a 5-6 year follow-up. researchgate.netnih.gov Similarly, a pooled analysis of 30 trials focusing on patients with moderate to severe renal insufficiency found that fluvastatin reduced the combined risk of cardiac death and MI by 41% compared to placebo. nih.gov

Efficacy in High-Risk Patient Cohorts (e.g., Chronic Kidney Disease, Post-Percutaneous Coronary Intervention)

Post-Percutaneous Coronary Intervention (PCI): The Lescol Intervention Prevention Study (LIPS) was the first randomized trial to demonstrate a significant benefit of starting fluvastatin therapy immediately after a successful PCI. mdedge.com The study showed that this early intervention reduced the risk of MACE by 22% over a median of 3.9 years, a benefit that was independent of baseline cholesterol levels. mdedge.comhuginonline.com A sub-analysis of LIPS revealed that in high-risk patients with multiple blocked coronary arteries, fluvastatin treatment reduced their risk of a major coronary event by 34% compared to placebo, effectively equalizing their long-term outcomes to those of lower-risk patients with single-vessel disease. huginonline.com The benefits were also observed in patients with unstable angina, who saw a 28% reduction in MACE risk. nih.gov

Chronic Kidney Disease and Renal Transplant: Patients with chronic kidney disease (CKD) and renal transplant recipients are at a high risk for cardiovascular disease. researchgate.netnih.gov The Assessment of Lescol in Renal Transplantation (ALERT) study specifically investigated fluvastatin in 2,102 renal transplant recipients. researchgate.netnih.gov While the study's primary composite endpoint of MACE was not met with statistical significance, subsequent analyses of secondary "hard" endpoints were revealing. biospace.commedcentral.com Fluvastatin treatment was associated with a significant 38% reduction in the risk of cardiac death and a 35% reduction in the combined risk of cardiac death or nonfatal MI. biospace.commdpi.com These data support the early introduction of statin therapy following renal transplantation. researchgate.netnih.gov A pooled analysis of multiple trials also confirmed that fluvastatin is effective in reducing cardiac death and nonfatal MI in patients with moderate to severe renal insufficiency. nih.gov

Assessment of Lescol in Renal Transplantation (ALERT) Study Analysis

The ALERT study was a multicenter, randomized, double-blind, placebo-controlled trial involving 2,102 renal transplant recipients with a follow-up period of 5 to 6 years. nih.gov The primary goal was to assess the effect of fluvastatin on MACE, defined as cardiac death, non-fatal MI, or coronary intervention. acc.org

The study did not find a statistically significant reduction in the primary composite endpoint; the incidence of MACE was 10.7% in the fluvastatin group versus 12.0% in the placebo group. acc.org The actual event rate in the placebo arm was lower than initially anticipated, which limited the statistical power to detect a difference for the primary endpoint. acc.org

However, analysis of the secondary endpoints yielded significant results. acc.org Fluvastatin therapy was associated with a significant reduction in the incidence of cardiac death and nonfatal MI. medcentral.com

Table 2: Key Outcomes of the ALERT Study
EndpointFluvastatin GroupPlacebo GroupRisk Reduction / ResultReference
Primary Endpoint (MACE)10.7% incidence12.0% incidenceNot statistically significant acc.org
Cardiac Death or Nonfatal MI70 events104 events35% reduction in cumulative incidence biospace.comnih.gov
Cardiac Death--38% risk reduction biospace.com
Renal Graft Loss or Doubling of Serum Creatinine17.4% incidence15.7% incidenceNo significant effect acc.org

Regarding renal endpoints, the ALERT trial found that while fluvastatin significantly improved lipid profiles, it had no significant effect on the incidence of renal graft loss, the doubling of serum creatinine, or the rate of decline in glomerular filtration rate (GFR) over the follow-up period. diva-portal.org Further analysis confirmed that fluvastatin had no detrimental effect on renal function in these patients, including those with diabetes. diva-portal.org

Fluvastatin Intervention Prevention Study (LIPS) Outcomes

The LIPS trial was a randomized, double-blind, placebo-controlled study designed to assess the long-term effects of fluvastatin on MACE in 1,677 patients who had recently undergone a successful first PCI. novartis.commedsinfo.com.autandfonline.com The primary endpoint was the time to the first occurrence of MACE (cardiac death, non-fatal MI, or revascularization procedure). medsinfo.com.au

Over a median follow-up of 3.9 years, fluvastatin significantly reduced the risk of the primary endpoint by 22% compared to placebo. hpra.iemdedge.com The event-free survival time was significantly longer in the fluvastatin group. mdedge.com The benefit was largely attributed to a reduction in the need for coronary re-interventions. hpra.ie

Table 3: Key Outcomes of the LIPS Study
EndpointFluvastatin Group (N=844)Placebo Group (N=833)Relative Risk ReductionReference
First MACE (Primary Endpoint)181 patients (21.4%)222 patients (26.7%)22% hpra.iemedsinfo.com.au
Cardiac Death/Non-fatal MI (Unstable Angina Subgroup)5.3% incidence8.6% incidence40% (p=0.06, not significant) bmj.com
Coronary Atherosclerotic Events (Unstable Angina Subgroup)16.3% incidence23.1% incidence36% nih.govbmj.com
Coronary Atherosclerotic Events (Stable Angina Subgroup)--31% nih.gov

Subgroup analyses of LIPS showed that the beneficial effects of fluvastatin were consistent across various patient types. hpra.ie The risk reduction was particularly noteworthy in patients with diabetes and those with multivessel disease. hpra.ie Furthermore, the treatment benefit was observed in patients with both stable and unstable angina. nih.gov

Safety and Tolerability Profiles in Clinical Studies

This compound is generally well-tolerated in clinical studies. nih.govnih.gov Adverse events reported are typically mild and transient. medsinfo.com.au In controlled clinical trials, the rate of discontinuation due to adverse events attributed to fluvastatin was comparable to that of placebo. hres.ca

Liver Function: Biochemical abnormalities of liver function, specifically elevations in serum transaminases (such as alanine (B10760859) aminotransferase and aspartate aminotransferase), are a known effect associated with HMG-CoA reductase inhibitors. hres.catevauk.com In worldwide controlled clinical trials with fluvastatin capsules, approximately 1.1% of patients developed persistent elevations in transaminase levels to more than three times the upper limit of normal. hres.cafda.gov The incidence of these elevations appeared to be dose-related. hres.ca The majority of patients with these abnormal biochemical findings were asymptomatic. hres.cafda.gov Rare postmarketing reports of fatal and non-fatal hepatic failure have been associated with statin use, including fluvastatin. fda.gov

Muscle Effects: Effects on skeletal muscle, such as myalgia (muscle pain), myopathy, and very rarely, rhabdomyolysis, have been reported in patients treated with this compound. hres.ca Uncomplicated myalgia has been observed at rates similar to placebo. fda.gov Myopathy, defined as muscle symptoms combined with creatine (B1669601) kinase (CK) levels greater than 10 times the upper limit of normal, was reported in less than 0.1% of patients in clinical trials. fda.gov The risk of myopathy may be increased when used with certain other medications. hpra.ie To date, no cases of rhabdomyolysis were reported in a meta-analysis of four major studies. nih.gov

Other Findings: The safety profile in children and adolescents (ages 9-17) with heterozygous familial hypercholesterolemia was found to be similar to that observed in adults, with no adverse effects on growth or sexual maturation noted in two open-label trials. tevauk.com In the ALERT study of renal transplant recipients, there were no notable differences in the rate of renal or musculoskeletal adverse events between the fluvastatin and placebo groups. diva-portal.org

Table 4: Mentioned Compounds
Compound Name
Alanine aminotransferase
Angiotensin II
Antipyrine
Apolipoprotein A
Apolipoprotein B
Aspartate aminotransferase
Atorvastatin (B1662188)
Bezafibrate (B1666932)
Calcium carbonate
Cholesterol
Cholestyramine
Ciclosporin
Creatine kinase
Cyclosporine A
Cytochrome c
Digoxin (B3395198)
Erythromycin (B1671065)
Ethanol
Fibrates
Fibronectin
Fluconazole (B54011)
Fluvastatin
This compound
Fusidic acid
Gelatin
Glibenclamide (Glyburide)
HMG-CoA
Hydroxypropyl cellulose (B213188)
Hypromellose
Iron oxide yellow
Iron oxide red
Lovastatin (B1675250)
Macrogol 8000
Magnesium stearate
Methanol
Mevalonate (B85504)
Microcrystalline cellulose
Myoglobin (B1173299)
Niacin (Nicotinic acid)
Phenytoin (B1677684)
Phospholipase 2 (PLA2)
Potassium hydrogen carbonate
Povidone
Pravastatin (B1207561)
Pregelatinized starch
Propranolol
Rosuvastatin
Simvastatin (B1681759)
Sodium bicarbonate
Sulfonylureas
Tacrolimus
Talc
Testosterone (B1683101)
Titanium dioxide
Tolbutamide (B1681337)
Triglycerides
Ubiquinone (Coenzyme Q10)

Mechanisms and Incidence of Myotoxicity (Myopathy, Myositis, Rhabdomyolysis)

Myotoxicity, encompassing myopathy, myositis, and rhabdomyolysis, is a recognized, albeit uncommon, adverse effect associated with statin therapy, including fluvastatin. hres.ca The underlying mechanisms are not fully elucidated but are thought to involve the depletion of essential downstream products of the mevalonate pathway, which is inhibited by statins. This can lead to impaired muscle cell energy production and function.

Myopathy is characterized by muscle pain, tenderness, or weakness, accompanied by an elevation in creatine kinase (CK) levels. drugs.com In clinical trials, myopathy (defined as muscle symptoms with CK levels greater than 10 times the upper limit of normal) was observed in less than 0.1% of patients treated with fluvastatin. fda.govrxlist.com Uncomplicated myalgia (muscle pain without significant CK elevation) has been reported at rates similar to placebo. fda.govrxlist.com

Myositis, a more severe form of muscle inflammation, and rhabdomyolysis, a potentially life-threatening condition involving the breakdown of muscle tissue, are very rare adverse events. hres.cadrugs.com Rhabdomyolysis can lead to the release of myoglobin into the bloodstream, which can cause acute kidney injury. drugs.commayoclinic.org

A study comparing different statins found that fluvastatin XL was associated with a lower incidence of myopathy. uspharmacist.com Another study reported that the incidence of myopathy was lowest with Fluvastatin XL 80 mg (8%). nih.gov However, a large network meta-analysis of randomized clinical trials found no significant individual differences among various statins, including fluvastatin, in terms of myopathy incidence. ahajournals.org

Incidence of Myotoxicity with Fluvastatin

Adverse Event Incidence Rate Source
Myopathy (<0.1%) <0.1% fda.govrxlist.com
Myositis Very Rare hres.cadrugs.com
Rhabdomyolysis Very Rare hres.cadrugs.com

Mechanisms and Incidence of Hepatotoxicity and Transaminase Elevations

Fluvastatin therapy can be associated with elevations in serum aminotransferases (liver enzymes). nih.gov The mechanism of this hepatotoxicity is not fully understood but is believed to be related to the drug's metabolism in the liver. nih.gov Fluvastatin is extensively metabolized by cytochrome P450 enzymes, and genetic variations in these enzymes may play a role in an individual's susceptibility to liver injury. srce.hr The mild, transient elevations in liver enzymes may be a direct, dose-dependent effect of a drug metabolite, while more significant, idiosyncratic liver injury may have an immune-allergic basis. nih.govsrce.hr

In worldwide controlled clinical trials, persistent elevations in transaminase levels to more than three times the upper limit of normal (ULN) were observed in approximately 1.1% of patients receiving this compound capsules. hres.cafda.gov The incidence varied with the dose, from 0.2% at 20 mg/day to 2.7% at 80 mg/day. fda.govrxlist.com In a pooled analysis of 24-week controlled trials, persistent transaminase elevations occurred in 1.9% of patients treated with Lescol XL 80 mg. fda.govrxlist.com The majority of these biochemical abnormalities were asymptomatic. hres.cafda.govrxlist.com

Clinically apparent liver injury from fluvastatin is rare. nih.gov When it does occur, the onset is typically within one to four months of starting therapy, and the pattern of liver injury is often cholestatic or mixed. nih.gov Rare postmarketing reports of fatal and non-fatal hepatic failure have been associated with statin use, including fluvastatin. fda.govrxlist.commedsinfo.com.au

Incidence of Persistent Transaminase Elevations (>3x ULN) with Fluvastatin

Dosage Incidence Rate Source
20 mg/day (capsules) 0.2% fda.govrxlist.com
40 mg/day (capsules) 1.5% fda.govrxlist.com
80 mg/day (capsules) 2.7% fda.govrxlist.com
80 mg (Lescol XL) 1.9% fda.govrxlist.com

Gastrointestinal Adverse Events

Gastrointestinal adverse events are among the most commonly reported side effects of this compound. medsinfo.com.au These are generally mild and transient. medsinfo.com.au The most frequently reported gastrointestinal symptoms include dyspepsia (indigestion), abdominal pain, and nausea. drugs.commedsinfo.com.au

In a pooled analysis of placebo-controlled clinical trials, the most common adverse reactions leading to discontinuation of fluvastatin therapy were upper abdominal pain (0.3%), dyspepsia (0.3%), and diarrhea (0.2%). fda.govmedicinenet.com In clinical trials with Lescol XL, the most common adverse reactions leading to discontinuation were abdominal pain (0.7%), diarrhea (0.5%), nausea (0.4%), and dyspepsia (0.4%). drugs.comfda.gov

A study analyzing adverse drug reactions of statins in China found that gastrointestinal symptoms were the most common, with an incidence of 10.763% for fluvastatin. nih.gov

Common Gastrointestinal Adverse Events with Fluvastatin

Adverse Event Incidence Range Source
Dyspepsia 0.3% - 10.763% fda.govdrugs.commedsinfo.com.aunih.gov
Abdominal Pain 0.3% - 0.7% fda.govdrugs.commedsinfo.com.au
Nausea 0.4% - common fda.govdrugs.commedsinfo.com.au
Diarrhea 0.2% - 0.5% fda.govdrugs.com

Neurological Adverse Events (e.g., Drowsiness, Headache, Insomnia)

Neurological adverse events have been reported with fluvastatin use. The most common of these are headache and insomnia. medsinfo.com.auwikipedia.org Dizziness has also been reported. rxlist.comnih.gov

In placebo-controlled trials, headache and insomnia were common. novartis.com Post-marketing reports have included rare instances of cognitive impairment (e.g., memory loss, forgetfulness, amnesia, memory impairment, confusion) associated with statin use, including fluvastatin. hres.carxlist.commedicinenet.com These cognitive issues are generally reported as non-serious and reversible upon discontinuation of the statin. hres.carxlist.com

Other rarely reported neurological side effects include paresthesia (tingling or numbness), dysesthesia (abnormal sensation), and hypoesthesia (decreased sensation). hres.cadrugs.com

Common Neurological Adverse Events with Fluvastatin

Adverse Event Frequency Source
Headache Common medsinfo.com.auwikipedia.orgnovartis.com
Insomnia Common medsinfo.com.auwikipedia.orgnovartis.com
Dizziness Common rxlist.comnih.gov
Cognitive Impairment Rare (post-marketing) hres.carxlist.commedicinenet.com

Endocrine System Effects (e.g., Testosterone, FSH, TSH, Cortisol)

HMG-CoA reductase inhibitors interfere with cholesterol synthesis, which is a precursor for steroid hormones. medsinfo.com.au Therefore, there has been theoretical concern about their potential to blunt adrenal and/or gonadal steroid production. medsinfo.com.au

Clinical studies have shown that fluvastatin has no effect on non-stimulated cortisol levels or the adrenal response to ACTH stimulation. nih.govwikidoc.org Fluvastatin also demonstrated no effect on thyroid metabolism as assessed by thyroid-stimulating hormone (TSH). medsinfo.com.aunih.govwikidoc.org

Regarding gonadal hormones in males, some studies have noted small declines in total testosterone levels in men treated with fluvastatin. medsinfo.com.auwikidoc.orgmedcentral.com However, this was not accompanied by a corresponding increase in luteinizing hormone (LH), suggesting it may not be a direct effect on testosterone production. medsinfo.com.auwikidoc.orgmedcentral.com Fluvastatin has shown no effect on follicle-stimulating hormone (FSH) in males. medsinfo.com.aunih.govwikidoc.org One study in obese male rats suggested that fluvastatin may have a protective effect on reproductive function by improving testicular morphology and partially reversing a high-fat diet-induced decrease in testosterone. karger.com

Summary of Fluvastatin's Effects on Endocrine Hormones

Hormone Effect Source
Cortisol No effect on non-stimulated levels medsinfo.com.aunih.govwikidoc.org
Thyroid-Stimulating Hormone (TSH) No effect medsinfo.com.aunih.govwikidoc.org
Total Testosterone (males) Small declines noted in some studies medsinfo.com.auwikidoc.orgmedcentral.com
Luteinizing Hormone (LH) (males) No commensurate elevation with testosterone decline medsinfo.com.auwikidoc.orgmedcentral.com

Drug Drug Interactions and Polypharmacy Considerations with Fluvastatin Sodium

Mechanistic Basis of Interactions

The biotransformation and transport of fluvastatin (B1673502) are key determinants of its interaction profile.

Cytochrome P450-Mediated Interactions (CYP2C9, CYP2C8, CYP3A4)

Fluvastatin is metabolized in the liver by multiple cytochrome P450 isozymes. nih.gov The primary metabolic pathway is through CYP2C9, which accounts for approximately 75% of its metabolism. nih.govdrugbank.com CYP3A4 and CYP2C8 play lesser roles, contributing about 20% and 5%, respectively. nih.govdrugbank.com This metabolic profile distinguishes fluvastatin from many other statins that are primarily metabolized by CYP3A4. jst.go.jpnih.gov The metabolism of fluvastatin results in hydroxylated metabolites, with the 6-hydroxy and N-desisopropyl metabolites being exclusively generated by CYP2C9. researchgate.netnih.gov The 5-hydroxy metabolite is formed through the action of CYP2C9, CYP3A4, CYP2C8, and CYP2D6. nih.govnih.gov

Table 1: Cytochrome P450 Enzymes Involved in Fluvastatin Metabolism

Enzyme Approximate Contribution to Metabolism Metabolites Formed
CYP2C9 75% 5-hydroxy, 6-hydroxy, N-desisopropyl fluvastatin
CYP3A4 20% 5-hydroxy fluvastatin
CYP2C8 5% 5-hydroxy fluvastatin
CYP2D6 Minor 5-hydroxy fluvastatin

The co-administration of substances that induce CYP enzymes can increase the clearance of fluvastatin, potentially reducing its therapeutic efficacy. A notable example is the nonspecific CYP inducer rifampicin (B610482) (also known as rifampin), which has been shown to significantly increase the oral clearance of fluvastatin. researchgate.netnih.gov This interaction underscores the importance of monitoring lipid profiles if a CYP inducer is prescribed concurrently with fluvastatin, as a dose adjustment may be necessary. medsafe.govt.nz

Conversely, inhibitors of CYP enzymes, particularly CYP2C9, can decrease fluvastatin clearance and increase its systemic exposure, which may elevate the risk of adverse effects.

Fluconazole (B54011) , a potent inhibitor of CYP2C9, has been demonstrated to significantly increase the exposure to fluvastatin. hres.caoatext.com Administration of fluvastatin to healthy volunteers pre-treated with fluconazole resulted in an approximate 84% increase in the area under the curve (AUC) and a 44% increase in the peak concentration of fluvastatin. hres.ca

While fluvastatin is not extensively metabolized by CYP3A4 , potent inhibitors of this enzyme can still have a clinically relevant impact, especially in individuals with genetic variants of CYP2C9 that reduce its function. jst.go.jpresearchgate.net For instance, in silico modeling predicted that a potent CYP3A4 inhibitor could lead to a 3.2-fold increase in the fluvastatin AUC in individuals homozygous for the CYP2C9*3 variant. jst.go.jpresearchgate.net However, studies with potent CYP3A4 inhibitors like itraconazole (B105839) and erythromycin (B1671065) have shown minimal effects on fluvastatin's bioavailability in the general population, given the minor role of CYP3A4 in its metabolism. nih.govhres.ca

Inhibitors of CYP2C8 can also affect fluvastatin exposure, particularly in individuals with compromised CYP2C9 activity. nih.gov

Table 2: Effect of CYP Inhibitors on Fluvastatin Pharmacokinetics

Inhibitor Inhibited Enzyme(s) Effect on Fluvastatin
Fluconazole CYP2C9, CYP3A4 Significant increase in AUC (approx. 84%) and Cmax (approx. 44%). hres.ca
Itraconazole CYP3A4 Minimal effect on bioavailability in the general population. nih.govhres.ca
Erythromycin CYP3A4 Minimal effect on bioavailability in the general population. nih.govhres.ca
Potent CYP3A4 Inhibitors CYP3A4 Potential for significant increase in AUC in individuals with poor CYP2C9 metabolism. jst.go.jpresearchgate.net

In addition to being a substrate for CYP2C9, fluvastatin also exhibits inhibitory effects on this isoenzyme. researchgate.netnih.gov In vitro studies using human liver microsomes have shown that fluvastatin can significantly inhibit the hydroxylation of CYP2C9 substrates like tolbutamide (B1681337) and diclofenac (B195802). researchgate.netnih.gov

Clinically, the co-administration of fluvastatin has been found to reduce the oral clearance of several CYP2C9 substrates by 15% to 25%, including:

Diclofenac researchgate.netnih.gov

Tolbutamide researchgate.netnih.gov

Glibenclamide (glyburide) researchgate.netnih.gov

Losartan researchgate.netnih.gov

While these alterations have not been shown to be clinically significant in most cases, caution is advised when fluvastatin is used with CYP2C9 substrates that have a narrow therapeutic index, such as phenytoin (B1677684) and warfarin (B611796), due to inadequate data on these specific interactions. researchgate.netnih.gov Co-administration with phenytoin has been shown to increase the AUC of phenytoin by approximately 20%. medsinfo.com.au

Organic Anion Transporter Protein (OATP) Interactions

Hepatic uptake transporters, particularly those from the OATP family, are increasingly recognized for their role in drug disposition and drug-drug interactions. nih.govresearchgate.net

Fluvastatin is a substrate for several OATP transporters, which facilitate its uptake into hepatocytes, the primary site of its therapeutic action and metabolism. medcentral.combiomedpharmajournal.org

OATP1B1 : Fluvastatin is transported by OATP1B1. nih.govresearchgate.net Genetic polymorphisms in the gene encoding OATP1B1 (SLCO1B1) can alter the pharmacokinetics of statins and may influence the risk of statin-associated myopathy. solvobiotech.com

OATP1B3 : Studies have shown that OATP1B3 is also involved in the transport of fluvastatin. nih.govresearchgate.net

OATP2B1 : Fluvastatin is a substrate for OATP2B1, and this transporter may play a role in its intestinal absorption. researchgate.netacs.org Research in cells overexpressing OATP2B1 has identified it as a high-affinity transporter for both enantiomers of fluvastatin. helsinki.fi

The interaction of fluvastatin with these transporters can be complex. For example, the fibrate gemfibrozil (B1671426), an inhibitor of OATPs, can inhibit the OATP1B1-mediated transport of fluvastatin. nih.govresearchgate.net Such interactions can potentially increase the systemic concentration of fluvastatin by reducing its hepatic uptake.

Table 3: Fluvastatin Interaction with OATP Transporters

Transporter Role Significance
OATP1B1 Hepatic uptake Substrate; inhibition can increase systemic exposure. nih.govresearchgate.net
OATP1B3 Hepatic uptake Substrate. nih.govresearchgate.net
OATP2B1 Intestinal absorption, hepatic uptake High-affinity transporter; may influence absorption. researchgate.nethelsinki.fi
Impact of OATP Inhibitors on Fluvastatin Systemic Exposure

Organic anion transporting polypeptides (OATPs) are crucial for the hepatic uptake of many drugs, including statins. solvobiotech.com Fluvastatin is a known substrate of OATP1B1, OATP1B3, and OATP2B1. drugs.com Inhibition of these transporters can decrease the hepatic uptake of fluvastatin, leading to increased plasma concentrations and a potential for heightened risk of statin-related toxicities such as myopathy. solvobiotech.comdrugs.com

However, the clinical significance of this interaction for fluvastatin appears nuanced. While potent OATP inhibitors like cyclosporine have been shown to increase the mean area under the curve (AUC) for fluvastatin, some evidence suggests OATP1B1's role may be moderate compared to its role in the disposition of other statins. nih.govhelsinki.fi For instance, genetic variants that impair OATP1B1 function have a more pronounced effect on the systemic exposure of simvastatin (B1681759) acid than on fluvastatin. helsinki.fi

Research in mice using the OATP inhibitor rifampin found that while systemic exposure of fluvastatin increased, the absolute concentration in the liver—the target organ—was not significantly altered. nih.gov This suggests the plasma compartment is more sensitive to OATP inhibition than the liver compartment for fluvastatin. nih.gov Some analyses have even suggested that OATP1B1 inhibition is less likely to impact the systemic exposure of fluvastatin compared to other statins. bmj.com

Table 1: Impact of OATP Inhibitors on Fluvastatin Pharmacokinetics

Inhibitor Effect on Fluvastatin Clinical Implication Reference
Cyclosporine Increased mean AUC Potential for increased systemic exposure and toxicity nih.gov
Rifampin (in mice) Increased systemic exposure; minimal change in liver concentration Plasma concentrations may not directly reflect target organ exposure nih.gov

Sodium-Dependent Taurocholate Co-Transporting Polypeptide (NTCP) Interactions

NTCP (gene symbol SLC10A1) is a key transporter responsible for the uptake of bile acids from the portal blood into hepatocytes. nih.govsolvobiotech.com It is also known to transport certain xenobiotics, including some statins. mdpi.com

Fluvastatin as an NTCP Substrate and Inhibitor

In vitro studies have demonstrated that fluvastatin sodium has a dual interaction with NTCP. It acts as a potent, competitive inhibitor of NTCP-mediated bile acid uptake, with a reported half-maximal inhibitory concentration (IC50) of 40 μM. nih.gov Furthermore, research has confirmed that fluvastatin itself is a substrate for the NTCP transporter. nih.govsolvobiotech.comnih.gov Studies using Chinese Hamster Ovary cells transfected with human NTCP showed a Michaelis constant (Km) of 250±30 μM for fluvastatin transport. nih.gov

Clinically Significant Drug Combinations

Anticoagulants (e.g., Warfarin/Coumarin (B35378) Derivatives)

The interaction between fluvastatin and coumarin anticoagulants like warfarin is complex. While studies in healthy volunteers showed that fluvastatin did not significantly alter warfarin plasma levels or prothrombin times, there have been very rare post-marketing reports of bleeding episodes and/or increased prothrombin times in patients on concomitant therapy. hres.cahpra.ienovartis.com This has led to the recommendation that prothrombin times be monitored when fluvastatin therapy is initiated, discontinued, or the dosage is changed in patients receiving warfarin or other coumarin derivatives. hpra.ienovartis.comnih.gov

Case reports have described clinically significant increases in the International Normalized Ratio (INR) when patients on stable warfarin therapy were switched to fluvastatin. researchgate.net Some sources classify the potential interaction as moderate to major, suggesting it may be more significant than the interaction seen with atorvastatin (B1662188) or simvastatin. bpac.org.nzhealth.qld.gov.au The mechanism is thought to be related to the inhibition of warfarin metabolism by fluvastatin. health.qld.gov.au

Table 2: Summary of Fluvastatin and Warfarin/Coumarin Interaction

Finding Context Recommendation Reference
No significant effect on warfarin pharmacokinetics Healthy volunteer studies Routine monitoring still advised due to rare case reports hres.cahpra.ienovartis.com
Increased INR / Bleeding Events Rare post-marketing reports and case studies Monitor prothrombin time when initiating, stopping, or adjusting fluvastatin dose hres.cahpra.ienih.govresearchgate.net

Fibrates (e.g., Gemfibrozil, Bezafibrate)

The combination of statins and fibrates is known to increase the risk of myopathy and rhabdomyolysis, as both classes of drugs can independently cause muscle-related adverse effects. hres.canih.gov

The risk associated with this combination therapy appears to differ significantly depending on the specific fibrate used. Gemfibrozil strongly inhibits the glucuronidation pathway, which is involved in the elimination of some statins, thereby increasing their plasma concentrations and the risk of toxicity. medscape.com For this reason, the concomitant use of fluvastatin and gemfibrozil should generally be avoided. nih.govuspharmacist.com

In contrast, fenofibrate (B1672516) has not been shown to have a significant effect on the plasma concentrations of statins and is considered a safer option if combination therapy is required. medscape.commedcentral.com

Interactions with bezafibrate (B1666932) have also been studied. One interaction study showed that bezafibrate increased the mean AUC and Cmax of fluvastatin by approximately 50-60%, warranting caution with this combination. hres.ca However, other sources state that co-administration with bezafibrate has no clinically relevant effect on the bioavailability of fluvastatin, though they still advise caution. novartis.commedsinfo.com.au Despite the risks, combination therapy with fluvastatin and a fibrate has been shown to produce greater reductions in cholesterol and triglycerides than fluvastatin monotherapy. medcentral.com

Table 3: Fluvastatin and Fibrate Interaction Profile

Fibrate Interaction with Fluvastatin Clinical Guidance Reference
Gemfibrozil Significantly increases risk of myopathy/rhabdomyolysis, likely by inhibiting statin metabolism Concomitant use should be avoided nih.govmedscape.comuspharmacist.com
Fenofibrate No appreciable effect on statin plasma concentrations Preferred and safer fibrate for combination therapy with a statin medscape.comuspharmacist.commedcentral.com

Immunosuppressants (e.g., Cyclosporine)

The co-administration of this compound with the immunosuppressant cyclosporine requires careful consideration due to a significant pharmacokinetic interaction that increases systemic exposure to fluvastatin. This interaction elevates the risk of myopathy and rhabdomyolysis. drugs.comnih.gov While myopathy was not observed in initial clinical trials involving the combination, post-marketing reports have noted isolated cases. novartis.comrxlist.com

The primary mechanism for this interaction involves the inhibition of drug transporters and metabolic enzymes. Fluvastatin is a substrate for the organic anion transporter proteins (OATP) 1B1, 1B3, and 2B1, which are involved in its hepatic uptake. drugs.com Cyclosporine is a known inhibitor of these transporters. By inhibiting OATP1B1, cyclosporine reduces the liver's ability to take up fluvastatin from the bloodstream, leading to increased plasma concentrations.

Clinical studies have quantified this interaction. Concomitant administration of fluvastatin and cyclosporine has been shown to increase the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of fluvastatin. drugs.commedsinfo.com.au One study noted an increase in fluvastatin's bioavailability with this combination. medsinfo.com.au Due to this interaction, it is recommended to avoid the use of extended-release fluvastatin with cyclosporine. drugs.com

Table 1: Pharmacokinetic Interaction between this compound and Cyclosporine

Interacting Drug Effect on Fluvastatin Pharmacokinetics Clinical Recommendation
Cyclosporine Increased AUC and Cmax drugs.com Use with caution due to increased risk of myopathy. novartis.commedsinfo.com.au Avoid extended-release fluvastatin. drugs.com

Antidiabetic Agents (e.g., Digoxin)

Studies investigating the interaction between this compound and the cardiac glycoside digoxin (B3395198), which is sometimes used in patients with diabetes and heart failure, have generally shown a lack of clinically significant pharmacokinetic effects.

In a crossover study with 18 patients on chronic digoxin therapy, a single 40 mg dose of fluvastatin did not affect the AUC of digoxin. medsinfo.com.auhres.canih.gov While small, statistically significant but clinically insignificant increases in digoxin's Cmax and urinary clearance were observed, these changes were not deemed to necessitate any monitoring or dosage adjustments. medsinfo.com.auhres.canih.gov The differences were less than 20%. nih.gov Another study confirmed that fluvastatin administered to patients chronically receiving digoxin had no effect on the AUC of digoxin compared with controls. oup.comnih.govnih.gov

Regarding the impact on fluvastatin, co-administration with glyburide (B1671678), a sulfonylurea antidiabetic agent, resulted in a 51% increase in fluvastatin's AUC and a 44% increase in its Cmax. medcentral.com Conversely, fluvastatin can also affect the pharmacokinetics of certain antidiabetic agents. For instance, concomitant administration of fluvastatin led to a 70% increase in glyburide's AUC and a 50% increase in its Cmax, a difference considered clinically significant. medcentral.com However, studies with tolbutamide and glyburide found that the observed pharmacokinetic interactions were not associated with clinically relevant changes in blood glucose or insulin (B600854) concentrations. nih.gov

Table 2: Interaction between this compound and Select Antidiabetic/Cardiac Glycoside Agents

Interacting Drug Effect on Digoxin Pharmacokinetics Effect on Fluvastatin Pharmacokinetics Effect on Glyburide Pharmacokinetics
Digoxin No significant effect on AUC. medsinfo.com.auhres.canih.gov Small, clinically insignificant increase in Cmax and urinary clearance. hres.canih.gov Not applicable. Not applicable.
Glyburide Not applicable. 51% increase in AUC, 44% increase in Cmax. medcentral.com 70% increase in AUC, 50% increase in Cmax. medcentral.com

Anti-inflammatory Agents (e.g., Diclofenac, Colchicine)

The interaction between this compound and certain anti-inflammatory drugs warrants attention, particularly concerning pharmacokinetic changes and the potential for myopathy.

Concomitant administration of fluvastatin 40 mg daily with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac 25 mg daily resulted in a significant interaction. Fluvastatin's AUC and Cmax increased by approximately 50% and 80%, respectively. medcentral.comfda.gov Similarly, diclofenac's AUC and Cmax were also increased by 25% and 60%, respectively. medcentral.com This interaction is thought to be related to the metabolism of both drugs by the CYP2C9 isoenzyme. nih.gov

With colchicine, an anti-inflammatory used for gout, there have been post-marketing reports of myopathy with concomitant administration with fluvastatin. novartis.comrxlist.com Although specific pharmacokinetic interaction data is limited, caution is advised when these two drugs are used together. drugs.comrxlist.com

Table 3: Pharmacokinetic Interaction between this compound and Diclofenac

Concomitant Drug Effect on Fluvastatin Systemic Exposure Effect on Diclofenac Systemic Exposure
Diclofenac ▲ ~50% in AUC, ▲ ~80% in Cmax medcentral.comfda.gov ▲ ~25% in AUC, ▲ ~60% in Cmax medcentral.com

Antimicrobials (e.g., Erythromycin)

Fluvastatin is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP3A4 and CYP2C8. drugs.comresearchgate.net This metabolic profile distinguishes it from many other statins that are predominantly metabolized by CYP3A4. nih.gov

Erythromycin is a potent inhibitor of CYP3A4. nih.govpdr.net Due to fluvastatin's primary metabolic pathway not being CYP3A4, its interaction with erythromycin is minimal. hres.ca Concomitant administration of fluvastatin with potent CYP3A4 inhibitors like erythromycin has been shown to have minimal effect on the pharmacokinetics of fluvastatin. hres.caresearchgate.net This is in contrast to other statins where co-administration with erythromycin can significantly increase their plasma levels and the risk of rhabdomyolysis. nih.gov Despite the low potential for a pharmacokinetic interaction, an increased risk of myopathy has been noted with the combination of HMG-CoA reductase inhibitors and erythromycin. novartis.comhpra.ie

Table 4: Interaction Profile of this compound with Erythromycin

Interacting Drug Metabolic Pathway of Fluvastatin Effect on Fluvastatin Pharmacokinetics Clinical Consideration
Erythromycin Primarily CYP2C9, not significantly CYP3A4 hres.caresearchgate.net Minimal effect on bioavailability hres.ca The risk of myopathy is generally increased when HMG-CoA reductase inhibitors are combined with erythromycin. novartis.comhpra.ie

Antivirals (e.g., Efavirenz (B1671121), Etravirine)

Interactions between this compound and certain antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been documented.

Efavirenz can affect fluvastatin concentrations. While some sources suggest efavirenz may decrease fluvastatin serum concentrations medindia.net, others indicate that as an inhibitor of CYP2C9, it could potentially increase fluvastatin levels. hiv-druginteractions.org This potential for increased exposure may necessitate monitoring for fluvastatin toxicity. medcentral.comnih.gov

Table 5: Interaction of this compound with Select Antivirals

Antiviral Agent Potential Effect on Fluvastatin Concentration Mechanism/Note
Efavirenz Increase medcentral.comhiv-druginteractions.org or Decrease medindia.net Efavirenz inhibits CYP2C9, the primary metabolizing enzyme for fluvastatin. pdr.nethiv-druginteractions.org Monitoring for toxicity may be needed. medcentral.comnih.gov
Etravirine Modest reduction hivguidelines.org May require monitoring for statin efficacy. hivguidelines.org

Bile Acid Sequestrants (e.g., Cholestyramine)

The co-administration of this compound with bile acid sequestrants like cholestyramine results in a notable pharmacokinetic interaction, but one that can be managed to preserve the therapeutic benefit of both agents.

When fluvastatin is administered concomitantly with or 2 hours after cholestyramine, a significant decrease in fluvastatin's bioavailability is observed. The AUC can be reduced by over 50% and the Cmax by 50-80%. hres.caoup.com This is due to the binding of fluvastatin to the cholestyramine resin in the gastrointestinal tract, which prevents its absorption. hpra.ie

However, the cholesterol-lowering effects of fluvastatin and cholestyramine are additive. hres.camedcentral.com To circumvent the absorption issue and leverage the additive clinical effect, a specific dosing interval is recommended. Administering fluvastatin at least 4 hours after the bile acid sequestrant minimizes the binding interaction. hpra.iedrugs.com This timed administration has been shown to result in a clinically significant additive reduction in total cholesterol and LDL-C compared to either drug alone. hres.caoup.com

Table 6: Pharmacokinetic Interaction and Management with Cholestyramine

Administration Timing Effect on Fluvastatin Bioavailability Clinical Outcome
Concomitant or within 2 hours of Cholestyramine ▼ >50% in AUC, ▼ 50-80% in Cmax hres.caoup.com Reduced fluvastatin absorption.
Fluvastatin administered 4 hours after Cholestyramine Interaction minimized hpra.iedrugs.com Clinically significant additive cholesterol-lowering effect. hres.caoup.com

Nicotinic Acid

The combination of this compound and nicotinic acid (niacin) can provide additive benefits in lipid management but also requires consideration of an increased risk for myopathy. nih.govmedcentral.com

Pharmacokinetic studies have shown that the concomitant administration of fluvastatin with nicotinic acid does not have a clinically relevant effect on the bioavailability of either fluvastatin or nicotinic acid. novartis.comnih.govnih.govhpra.ie

Despite the lack of a pharmacokinetic interaction, the combination of HMG-CoA reductase inhibitors with lipid-lowering doses of niacin may increase the risk of myopathy and rhabdomyolysis, likely due to pharmacodynamic synergism. hres.cadrugs.commedscape.com While myopathy was not observed in some clinical trials of fluvastatin combined with niacin novartis.comrxlist.comhpra.ierutgers.edu, the risk is a known class effect for statins. nih.gov Therefore, caution is advised when using this combination therapy. novartis.com

Table 7: Summary of this compound and Nicotinic Acid Interaction

Aspect Finding
Pharmacokinetics No clinically relevant effect on the bioavailability of fluvastatin or nicotinic acid. novartis.comhpra.ie
Pharmacodynamics Additive lipid-lowering effects. medcentral.com
Polypharmacy Consideration Increased risk of myopathy and rhabdomyolysis. nih.govhres.cadrugs.com

Pharmacogenomics and Inter Individual Variability in Fluvastatin Sodium Response

Genetic Polymorphisms in Drug Metabolism Enzymes

The metabolism of fluvastatin (B1673502) is a critical determinant of its plasma concentration and, consequently, its therapeutic effect. The primary enzyme responsible for its biotransformation is Cytochrome P450 2C9 (CYP2C9). nih.gov

Fluvastatin is extensively metabolized in the liver, with the CYP2C9 enzyme accounting for 50% to 80% of its total clearance. nih.gov Genetic variations in the CYP2C9 gene, particularly the CYP2C92* and CYP2C93* allelic variants, result in decreased enzyme activity. nih.gov This reduced metabolic capacity leads to higher plasma concentrations of the active form of fluvastatin.

Studies have demonstrated that individuals carrying these variant alleles exhibit altered fluvastatin pharmacokinetics. pharmgkb.org Specifically, the Area Under the Plasma Concentration-Time Curve (AUC), a measure of total drug exposure, is significantly increased in carriers of the CYP2C92* and CYP2C93* alleles. pharmgkb.org The CYP2C93* allele, considered a no-function allele, has a more pronounced effect than the CYP2C92* allele, which is a decreased-function allele. pharmgkb.orgpharmgkb.org Research indicates that the AUC of fluvastatin is approximately 75% greater per CYP2C93* variant allele and 25% greater per CYP2C92* variant allele. pharmgkb.org For instance, the active 3R,5S-fluvastatin enantiomer's AUC was found to be 3.1-fold higher in individuals homozygous for the CYP2C93* allele compared to those with the wild-type (1/1) genotype. jst.go.jp

The impact of these polymorphisms can also be influenced by the drug's formulation. One study found that CYP2C93* genotypes were significantly associated with the AUC after a single dose of an immediate-release (IR) formulation but not after repeated doses or with an extended-release (ER) formulation. pharmgkb.orgnih.govjst.go.jp

The increased plasma concentrations of fluvastatin in carriers of reduced-function CYP2C9 alleles can translate to a more significant lipid-lowering effect. Several studies have reported an association between the CYP2C91/3 genotype and a greater reduction in low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC) compared to the wild-type CYP2C91/1 genotype. nih.govajol.infomdpi.com

For example, one study involving hypercholesterolemic patients treated with 80 mg of fluvastatin daily found that individuals with the CYP2C91/3 genotype experienced a 40.0% reduction in LDL-C, whereas those with the CYP2C91/1 genotype had a 22.4% reduction. nih.gov Similarly, TC reduction was 28.6% in CYP2C91/3 carriers versus 20.2% in wild-type individuals. nih.gov Another study in a Chinese hyperlipidemic population reported that after four weeks of treatment, the CYP2C91/3 genotype was associated with a 33.9% decrease in LDL-C and a 36.4% decrease in TC, compared to 24.5% and 19.4% respectively for the CYP2C91/1 genotype. ajol.info

However, it is important to note that not all studies have found a significant link between CYP2C9 genotype and lipid-lowering response. pharmgkb.orgnih.gov A meta-analysis concluded that CYP2C9 genotypes were not correlated with the therapeutic effects of fluvastatin on TC, triglycerides, or LDL. nih.gov The relatively low frequency of the CYP2C93* allele can make it challenging to establish a definitive association in some study populations. nih.gov

While CYP2C9 is the primary enzyme in fluvastatin metabolism, other enzymes, including CYP3A4 and CYP2C8, are involved to a lesser extent. nih.govjst.go.jpmedscape.com CYP3A4 is estimated to contribute to about 20% of fluvastatin's metabolism. medscape.com For most individuals with normal CYP2C9 function, the role of CYP3A4 is minor. However, in carriers of reduced-function CYP2C9 variants, the metabolic pathways involving CYP3A4 and CYP2C8 may become more significant. jst.go.jp

Genetic Polymorphisms in Drug Transporters

The movement of fluvastatin from the bloodstream into the liver, its primary site of action and metabolism, is facilitated by drug transporters. Genetic variations in these transporters can alter drug exposure and response.

The solute carrier organic anion transporter family member 1B1 (SLCO1B1), which encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), is crucial for the hepatic uptake of statins. mdpi.commims.com A common single nucleotide polymorphism (SNP) in the SLCO1B1 gene is c.521T>C (rs4149056), which results in reduced transport activity. gbcbiotech.complos.org

This reduced function can lead to increased systemic exposure to fluvastatin. nih.gov However, the effect appears to be dependent on the drug formulation. Studies have shown that the SLCO1B1 c.521T>C polymorphism has a significant influence on fluvastatin exposure with extended-release (ER) formulations but not with immediate-release (IR) capsules. nih.govjst.go.jp For ER tablets, the AUC in carriers of the 521CT genotype was 68.9% higher than in 521TT carriers. jst.go.jp This is thought to be because the lower, sustained blood concentrations achieved with ER formulations are more susceptible to the influence of OATP1B1 transport efficiency. nih.gov

Interestingly, the effect of SLCO1B1 variants can be enantiospecific, meaning they affect the two mirror-image forms (enantiomers) of fluvastatin differently. A comprehensive pharmacogenomic study found that after accounting for CYP2C9 variants, an intronic SLCO1B1 variant, rs58310495, was associated with a 34% larger AUC for the active 3R,5S-fluvastatin enantiomer but not the less active 3S,5R-fluvastatin. nih.gov

Given that OATP1B1 transports fluvastatin into hepatocytes where it exerts its effect, variations in this transporter could logically influence its lipid-lowering efficacy. However, the findings have been inconsistent.

A meta-analysis from 2018 suggested that patients with the SLCO1B1 521TT genotype (normal transporter function) had a greater reduction in TC and LDL-C compared to carriers of the 521C allele (reduced function). nih.gov The weighted mean difference in LDL reduction was -5.58% for 521TT carriers compared to those with TC or CC genotypes. nih.govg-standaard.nl This suggests that reduced hepatic uptake in C allele carriers could lead to a diminished therapeutic effect.

Conversely, other research has pointed to an enhanced lipid-lowering response in carriers of certain SLCO1B1 variants. tandfonline.compharmgkb.org One study reported that the SLCO1B1 *14 haplotype was associated with enhanced efficacy. ingentaconnect.com Another found that patients with the AA or AC genotype of the rs11045819 SNP had a greater reduction in LDL-C compared to those with the CC genotype. pharmgkb.org This suggests a complex relationship where the genotype might predict a slower, rather than a permanently attenuated, response to statin therapy. tandfonline.com Some studies, however, have not found a significant correlation between SLCO1B1 genotypes and the efficacy of statin treatment. oup.com

Data Tables

Table 1: Impact of CYP2C9 Genotypes on Fluvastatin Pharmacokinetics and Efficacy This table summarizes research findings on how CYP2C9 genetic variants affect drug exposure (AUC) and cholesterol reduction.

CYP2C9 Genotype Effect on Fluvastatin AUC (Compared to 1/1) Effect on LDL-C Reduction (Compared to 1/1) Source(s)
CYP2C91/2 ~25% Increase Not consistently reported pharmgkb.org
CYP2C91/3 ~75% Increase Greater reduction reported (e.g., 40% vs 22.4%) nih.govpharmgkb.orgajol.info

| CYP2C93/3 | Up to 3.1-fold higher AUC for active enantiomer | Greater reduction reported | nih.govjst.go.jpmdpi.com |

Table 2: Impact of SLCO1B1 Genotypes on Fluvastatin Exposure and LDL-Lowering Response This table summarizes research findings on how the SLCO1B1 c.521T>C (rs4149056) genetic variant affects drug exposure (AUC) and cholesterol reduction.

SLCO1B1 Genotype (c.521T>C) Effect on Fluvastatin AUC Effect on LDL-C Reduction Source(s)
TC or CC (Reduced function) Increased AUC with ER formulation (~69% higher) Conflicting data: some studies report less reduction (e.g., -5.58% WMD), others report enhanced or no difference nih.govjst.go.jpnih.govpharmgkb.org

| TT (Normal function) | Baseline | Baseline; some studies show greater reduction compared to C-allele carriers | nih.gov |

ABCG2 Polymorphisms as Risk Factors for Adverse Drug Reactions

The ATP-binding cassette transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux transporter protein that plays a crucial role in drug disposition. mdpi.com It is expressed in key tissues such as the intestine, liver, and kidney, where it actively pumps substrates, including fluvastatin, out of cells. mdpi.com This action limits the oral bioavailability and systemic exposure of the drug. mdpi.comgbcbiotech.com

A common and functionally significant single nucleotide polymorphism (SNP) in the ABCG2 gene is c.421C>A (also known as Q141K or rs2231142). This variant leads to reduced transport activity. mdpi.com Research has established a clear link between this polymorphism and the pharmacokinetics of fluvastatin. Individuals carrying the 'A' allele, particularly those with the homozygous c.421AA genotype, exhibit markedly increased systemic exposure to fluvastatin. mdpi.comnih.gov One pharmacokinetic study found that the area under the plasma concentration-time curve (AUC) for fluvastatin was 97% higher in individuals with the AA genotype compared to those with the CA genotype and 72% higher compared to the CC genotype. gbcbiotech.comnih.gov This increase in drug concentration is believed to stem from reduced intestinal efflux, leading to greater absorption of the drug into the bloodstream. gbcbiotech.com

This genetically determined increase in fluvastatin exposure is directly associated with a higher risk of adverse drug reactions (ADRs). A case-control study involving renal transplant recipients on fluvastatin therapy demonstrated that carriers of the ABCG2 c.421A allele had a significantly greater likelihood of developing ADRs. tandfonline.comnih.gov The study found that patients with either the CA or AA genotype had nearly four times greater odds of experiencing adverse effects compared to those with the wild-type CC genotype. tandfonline.comnih.gov This indicates that the ABCG2 c.421C>A polymorphism is a significant risk factor for fluvastatin-induced toxicity. researchgate.net

Table 1: Association of ABCG2 c.421C>A Polymorphism with Fluvastatin Adverse Drug Reactions

Genotype/AlleleKey FindingOdds Ratio (OR)95% Confidence Interval (CI)Reference
ABCG2 421CA or AA vs. CCIncreased odds of developing adverse effects.3.811.27–11.45 tandfonline.comnih.gov
Carrier of 'A' allele vs. 'C' alleleIncreased odds of developing adverse effects.2.751.02–7.40 tandfonline.comnih.gov

Polygenic Determinants of Fluvastatin Response

Gene Scores and Predicted Cholesterol Changes

The inter-individual variability in the lipid-lowering efficacy of fluvastatin can be partly explained by polygenic factors. Researchers have developed "gene scores" by combining the effects of multiple genetic variants to predict how a patient's cholesterol levels will respond to fluvastatin treatment. These scores typically incorporate polymorphisms in genes encoding not only drug transporters like SLCO1B1 but also metabolic enzymes such as CYP2C9, which is the primary enzyme responsible for fluvastatin metabolism. nih.govpharmgkb.org

For instance, decreased-function variants in CYP2C9 (e.g., CYP2C9*3) and SLCO1B1 (e.g., c.521T>C) have been shown to significantly increase the plasma concentrations of fluvastatin enantiomers. nih.gov By creating a genotype score that accounts for the cumulative effect of these variants, it becomes possible to predict a patient's systemic exposure to fluvastatin. nih.gov While higher exposure can increase the risk of toxicity, it can also lead to a more pronounced reduction in LDL cholesterol. Studies have noted that certain genetic variants are associated with an enhanced LDL-lowering response to fluvastatin therapy, linking pharmacokinetic changes directly to pharmacodynamic outcomes. nih.gov

Genetic Risk Factors for Statin-Related Muscular Adverse Effects

Statin-associated muscle symptoms (SAMS) are a significant concern in statin therapy and represent a classic example of a polygenic adverse drug reaction. The risk of developing SAMS with fluvastatin is influenced by a combination of genetic variants that affect its metabolism and transport.

The most well-established genetic risk factor for SAMS across all statins is the SLCO1B1 c.521T>C polymorphism. nih.gov This variant impairs the uptake of statins into the liver, leading to higher concentrations in the systemic circulation, which is a major risk factor for myopathy. nih.gov In addition to SLCO1B1, the ABCG2 c.421C>A polymorphism also contributes to the risk by increasing systemic statin exposure, as detailed previously. mdpi.comtandfonline.com Furthermore, variants in the CYP2C9 gene, such as CYP2C92 and CYP2C93, reduce the metabolic clearance of fluvastatin, which can also elevate plasma levels and increase the risk of toxicity. nih.govpharmgkb.org The co-inheritance of risk alleles in these different genes (SLCO1B1, ABCG2, and CYP2C9) can have a cumulative effect, placing an individual at a substantially higher risk for SAMS than would be predicted by any single gene variant alone. nih.govpharmgkb.org

Table 2: Key Genes and Polymorphisms in Polygenic Response to Fluvastatin

GenePolymorphismFunctionImpact on Fluvastatin TherapyReference
ABCG2c.421C>A (Q141K)Efflux TransporterDecreased function leads to increased plasma concentration and higher risk of adverse reactions. mdpi.comtandfonline.com
SLCO1B1c.521T>C (V174A)Hepatic Uptake TransporterDecreased function increases systemic exposure, raising the risk of myopathy. nih.gov
CYP2C9*2, *3 allelesMetabolizing EnzymeDecreased function increases plasma concentration and risk of adverse effects. nih.govpharmgkb.org

Medicinal Chemistry and Synthetic Aspects of Fluvastatin Sodium

Synthetic Pathway Investigations

The synthesis of Fluvastatin (B1673502) has been a subject of extensive research, focusing on efficiency, scalability, and, most importantly, stereochemical control. The primary challenge has consistently been the precise construction of the two chiral centers on the heptenoate side chain to achieve the desired syn-diol configuration. googleapis.com

Initial synthetic strategies for Fluvastatin were based on convergent approaches, where the molecule is disconnected into two primary fragments: the indole (B1671886) core and the chiral side chain. stackexchange.com One of the earliest and most referenced methods involves the synthesis of an advanced intermediate, (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester. google.com

The key subsequent step is the stereoselective reduction of the 5-hydroxy-3-oxo group to form the syn-3,5-dihydroxy moiety. Early methods employed a chelating agent, such as methoxydiethylborane (Et₂BOMe), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). google.com The chelating agent forms a cyclic intermediate with the hydroxyl and ketone groups, which directs the hydride attack from the less hindered face, preferentially yielding the syn-diol. This process is followed by the saponification of the resulting ester (e.g., methyl or tert-butyl ester) with sodium hydroxide (B78521) to yield Fluvastatin Sodium. google.comgoogle.com

A significant challenge in these early routes was achieving high diastereoselectivity to minimize the formation of the unwanted anti diastereomer, which is the main impurity. googleapis.com The United States Pharmacopoeia (USP) sets a strict limit for this anti-isomer impurity, underscoring the difficulty of its removal and the importance of stereoselective synthesis. googleapis.com Industrial processes based on these early methods often required multiple crystallizations of ester intermediates, such as the tert-butyl ester, to reduce the anti-isomer content to acceptable levels, leading to potential yield losses. google.com

Table 1: Comparison of Early Synthetic Reduction Methods for Fluvastatin Esters

Precursor Reaction Conditions Diastereomeric Ratio (syn:anti) Reference
Fluvastatin methyl ester 1. Et₂BOMe; 2. NaBH₄ >99:1 (approx.) google.com

To overcome the limitations of early methods and to gain more precise control over the absolute stereochemistry, advanced chiral syntheses were developed. A notable approach facilitates a highly enantioselective synthesis of both (+) and (-) Fluvastatin. This method utilizes a chiral Schiff base ligand in combination with a titanium catalyst (Ti(O-i-Pr)₄) for the asymmetric aldol-type reaction between an indole-derived aldehyde and diketene. acs.orgthieme-connect.com

This reaction generates a β-hydroxy ketoester with high enantiomeric excess (ee). The choice of the Schiff base enantiomer dictates the stereochemistry of the resulting product, allowing access to either the (+) or (-) series. acs.org The subsequent step involves a diastereoselective reduction of the keto group.

For the syn-diol: A reduction using sodium borohydride with a directing agent like diethylboron (B14726175) methoxide (B1231860) (Et₂BOMe) selectively produces the syn-isomer with a diastereomeric ratio (dr) of 99:1. thieme-connect.com

For the anti-diol: A reduction using tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) [Me₄NHB(OAc)₃] yields the anti-isomer with a dr of 9:91. thieme-connect.com

This methodology is powerful because it establishes one chiral center with high enantioselectivity and then uses a substrate-directed reduction to create the second, achieving excellent control over both the relative and absolute stereochemistry. Final purification via recrystallization can further enhance the enantiopurity to over 99.9% ee for the desired syn-isomers. researchgate.netacs.org

Table 2: Key Steps in a Modern Chiral Synthesis of Fluvastatin

Step Reagents Product Enantiomeric/Diastereomeric Purity Reference
Asymmetric Aldol Reaction Indole aldehyde, diketene, Ti(O-i-Pr)₄, chiral Schiff base ligand β-hydroxy ketoester 91% ee (initial) acs.org
syn-Diastereoselective Reduction Et₂BOMe, NaBH₄ syn-1,3-diol ester dr = 99:1 thieme-connect.com

Analytical Methodologies for Fluvastatin Sodium Quantification and Characterization

Chromatographic Techniques

Chromatographic techniques are fundamental in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) such as Fluvastatin (B1673502) Sodium. These methods are highly valued for their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Preparations

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification of Fluvastatin Sodium in bulk and pharmaceutical dosage forms. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose.

A typical RP-HPLC method for the analysis of this compound utilizes a C18 column, such as a Hypersil ODS C18 (150 x 4.6 mm, 5 micron), with a mobile phase consisting of a mixture of methanol, a buffer solution (e.g., 20mM Phosphate (B84403) buffer, pH 3.0), and acetonitrile (B52724). researchgate.netoarjpublication.com The components are separated based on their differential partitioning between the stationary phase and the mobile phase. Detection is often carried out using a UV/Vis detector at a wavelength where this compound exhibits maximum absorbance, such as 234 nm or 235 nm. researchgate.netoarjpublication.com

The performance of the HPLC method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis. oarjpublication.com Key validation parameters include linearity, accuracy, precision, and robustness. Linearity is typically established over a concentration range of 1 - 6 µg/ml, with a correlation coefficient (R²) greater than 0.999. researchgate.net The accuracy of the method is demonstrated by recovery studies, with results typically falling within the range of 98.31-99.70%. researchgate.net Precision is assessed through intraday and interday variations, with the coefficient of variation (CV) being less than 2%. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are also determined to establish the sensitivity of the method. For instance, an LOD of 0.0194 µg/ml and an LOQ of 0.0588 µg/ml have been reported. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnHypersil® ODS C18 (150 x 4.6 mm, 5 micron) researchgate.net
Mobile PhaseMethanol: 20mM Phosphate buffer (pH 3.0): Acetonitrile (5:3:2 v/v) researchgate.net
Flow Rate1.2 ml/min researchgate.net
Detection Wavelength235 nm researchgate.net
Retention Time~7.65 minutes researchgate.net
Linearity Range1 - 6 µg/ml (R² = 0.9998) researchgate.net
Accuracy98.31 - 99.70% recovery researchgate.net
LOD0.0194 µg/ml researchgate.net
LOQ0.0588 µg/ml researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

For the determination of Fluvastatin in biological matrices such as human plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. researchgate.net This technique is particularly useful for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.

The sample preparation for LC-MS/MS analysis typically involves a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex plasma matrix. An internal standard, such as Rosuvastatin, is often used to ensure accuracy and precision. researchgate.net

Chromatographic separation is achieved on a C18 column (e.g., Spursil C18, 150 mm × 2.1 mm, 5 µm) with a suitable mobile phase. researchgate.net The eluent is then introduced into the mass spectrometer, which is typically equipped with an electrospray ionization (ESI) source operating in the positive or negative ion mode. researchgate.net The detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Fluvastatin, the transition m/z 410.20 → [product ion] has been used. researchgate.net

The method is validated for linearity, with a typical calibration curve ranging from 2.0 to 800.0 ng/mL. researchgate.net The lower limit of quantification (LLOQ) is generally around 2.0 ng/mL, and the inter- and intra-run precision is required to be less than 15%. researchgate.net

Fluvastatin is a racemic mixture of two enantiomers, (-)-3S,5R-fluvastatin and (+)-3R,5S-fluvastatin. An enantioselective LC-MS/MS method has been developed for the analysis of Fluvastatin enantiomers in human plasma. nih.gov This method utilizes a chiral stationary phase, such as a ChiralCel OD-R column, to achieve separation of the enantiomers. nih.gov The mobile phase consists of a mixture of acetonitrile, methanol, and water with 0.1% formic acid. nih.gov

The protonated ions and their respective product ions are monitored using MRM. nih.gov For the Fluvastatin enantiomers, the transition 410.6 > 348.2 is monitored. nih.gov Warfarin (B611796) is often used as the internal standard, with the transition 307.1 > 161.6 being monitored. nih.gov The method has a quantification limit of 1.5 ng/mL for both enantiomers in plasma, with recoveries greater than 90%. nih.gov This enantioselective method has been applied to pharmacokinetic studies, revealing higher plasma concentrations of the (-)-3S,5R-fluvastatin enantiomer. nih.gov

Table 2: Enantioselective LC-MS/MS Method Details

ParameterConditionReference
ColumnChiralCel OD-R nih.gov
Mobile PhaseAcetonitrile:Methanol:Water (24:36:40) with 0.1% formic acid nih.gov
ExtractionDiisopropyl ether at pH 5.0 nih.gov
MRM Transition (Fluvastatin)410.6 > 348.2 nih.gov
Internal StandardWarfarin (307.1 > 161.6) nih.gov
Quantification Limit1.5 ng/mL nih.gov
Recovery> 90% nih.gov

During the bioanalysis of Fluvastatin, the presence of isobaric metabolites can interfere with its quantification. An isobaric compound of Fluvastatin, potentially a metabolite, has been discovered that shares the same mass transition as the parent drug. nih.gov This interference necessitates the modification of chromatographic conditions to ensure the reliable separation of Fluvastatin from this isobaric compound. nih.gov Fluvastatin is a racemic mixture of two erythro stereoisomers and is known to metabolize into two threo stereoisomers, which are also isobaric. nih.gov A method was developed to chromatographically separate Fluvastatin from its threo isomers to support bioequivalence studies. nih.gov

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS)

A sensitive and specific method for the quantitative determination of Fluvastatin in human plasma has been developed using Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS). nih.gov This method involves the isolation of the drug from plasma by extractive alkylation with pentafluorobenzyl bromide, followed by derivatization to the bis-trimethylsilyl derivative. nih.gov

[18O2]-Fluvastatin is used as an internal standard to ensure accurate quantification. nih.gov The analysis is performed under negative ion chemical ionization conditions, monitoring m/z 554.26 for the target analyte and m/z 558.26 for the internal standard. nih.gov The method demonstrates linearity within a range of 2 to 512 ng/mL of plasma. nih.gov The intra-day precision has been reported to be between 0.94% and 3.26%, while the inter-day variability is between 0.97% and 2.01%. nih.gov

Electrochemical Methods

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of this compound. scialert.net These techniques are based on the electrochemical behavior of the analyte at an electrode surface.

The oxidation of this compound on a glassy carbon electrode has been studied using various voltammetric techniques, including cyclic voltammetry, linear sweep voltammetry, and differential pulse voltammetry. scialert.netnih.gov The oxidation process is found to be diffusion-controlled and irreversible. nih.gov

For analytical purposes, differential pulse voltammetry (DPV) and square-wave voltammetry at a glassy carbon electrode have shown the best results. nih.gov In a Britton-Robinson buffer at pH 10.04, these techniques provide a linear calibration range of 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹, with detection limits of 1.07x10⁻⁶ and 7.99x10⁻⁷ mol L⁻¹, respectively. nih.gov In another study using a HAc-NaAc buffer solution (pH 5.10), a sensitive DPV peak was observed at about +0.64 V (vs Ag/AgCl), with a linear relationship between the peak current and concentration in the range of 2.0 to 40 mg L⁻¹ and a detection limit of 0.24 mg L⁻¹. scialert.net These methods have been successfully applied to the determination of Fluvastatin in capsules and biological fluids. nih.gov

Table 3: Electrochemical Method Parameters for this compound Determination

ParameterCondition 1Condition 2Reference
TechniqueDifferential Pulse Voltammetry (DPV)Differential Pulse Voltammetry (DPV) scialert.netnih.gov
ElectrodeGlassy CarbonGlassy Carbon scialert.netnih.gov
BufferBritton-RobinsonHAc-NaAc scialert.netnih.gov
pH10.045.10 scialert.netnih.gov
Linear Range8x10⁻⁶ - 6x10⁻⁴ mol L⁻¹2.0 - 40 mg L⁻¹ scialert.netnih.gov
Detection Limit1.07x10⁻⁶ mol L⁻¹0.24 mg L⁻¹ scialert.netnih.gov

Voltammetric Techniques

Voltammetric methods are powerful electrochemical techniques used to study the redox properties of this compound. By applying a varying potential to an electrode and measuring the resulting current, these methods provide quantitative information about the analyte.

Differential Pulse Voltammetry (DPV): This technique offers high sensitivity for the determination of this compound. wikipedia.org Studies utilizing a glassy carbon electrode have demonstrated a sensitive oxidation peak for this compound at +0.64 V in an HAc-NaAc buffer solution at a pH of 5.10. scialert.netscialert.net This method has shown a linear relationship between the peak current and the concentration of this compound in the range of 2.0 to 40 mg L⁻¹, with a detection limit of 0.24 mg L⁻¹. scialert.netscialert.netdocsdrive.com Another study using a glassy carbon electrode in Britton-Robinson buffer at pH 10.04 reported a linear calibration in the range of 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹ and a detection limit of 1.07x10⁻⁶ mol L⁻¹. nih.gov

Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV): This is another highly sensitive voltammetric method that involves a pre-concentration step where the analyte is adsorbed onto the electrode surface before the potential is scanned. longdom.orgrsc.org This pre-concentration step significantly enhances the detection signal. For this compound, square-wave voltammetry at a glassy carbon electrode in Britton-Robinson buffer (pH 10.04) yielded a detection limit of 7.99x10⁻⁷ mol L⁻¹ and a linear range of 8x10⁻⁶ to 6x10⁻⁴ mol L⁻¹. nih.gov

Cyclic Voltammetry (CV): Cyclic voltammetry is instrumental in investigating the electrochemical behavior of this compound. ossila.com It has been used to study the oxidation of this compound on a glassy carbon electrode, revealing that the process is diffusion-controlled and irreversible. nih.gov This technique provides valuable insights into the reaction mechanism at the electrode surface. scialert.netnih.gov

Research Findings for Voltammetric Techniques in this compound Analysis
TechniqueElectrodeMedium/pHLinear RangeLimit of Detection (LOD)
Differential Pulse Voltammetry (DPV)Glassy CarbonHAc-NaAc buffer / pH 5.102.0–40 mg L⁻¹0.24 mg L⁻¹
Differential Pulse Voltammetry (DPV)Glassy CarbonBritton-Robinson buffer / pH 10.048x10⁻⁶–6x10⁻⁴ mol L⁻¹1.07x10⁻⁶ mol L⁻¹
Square-Wave Voltammetry (SWV)Glassy CarbonBritton-Robinson buffer / pH 10.048x10⁻⁶–6x10⁻⁴ mol L⁻¹7.99x10⁻⁷ mol L⁻¹

Chemically Modified Carbon Paste Electrodes for Potentiometric Determination

Potentiometry, a method that measures the potential of an electrochemical cell under no current flow, can be enhanced for this compound determination by using chemically modified carbon paste electrodes. rsc.orgnih.gov These electrodes are fabricated by incorporating specific ion-associating agents into the carbon paste, which improves their selectivity and sensitivity towards this compound. iiste.orgnih.gov

Two such modified electrodes have been developed:

Sensor A: Based on the ion-association of this compound with 5,6-diamino-2-thiouracil hydrochloride (DTUH). iiste.orgiiste.org

Sensor B: Based on a mixture of this compound with sodium cobaltinitrite (FLS-CoN) and FLS-DTUH. iiste.orgiiste.org

Both sensors, when plasticized with dioctylphthalate (DOPH), exhibit a Nernstian response. iiste.orgiiste.org

Performance Characteristics of Modified Carbon Paste Electrodes for this compound
ParameterSensor A (FLS-DTUH)Sensor B (FLS-CoN and FLS-DTUH)
Nernstian Slope57.78 ± 0.4 mV per decade57.18 ± 0.8 mV per decade
Response Time8 seconds5 seconds
Detection Limit4.9 × 10⁻⁷ M2.2 × 10⁻⁷ M
Concentration Range9.0 × 10⁻⁷–2.5 × 10⁻¹ M7.3 × 10⁻⁷–2.5 × 10⁻¹ M

These modified electrodes have demonstrated good discrimination of this compound from various inorganic and organic ions, sugars, and common drug excipients, making them suitable for pharmaceutical analysis. iiste.orgiiste.org

Spectroscopic Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with this compound to provide both qualitative and quantitative information.

Kinetic Spectrophotometry

Kinetic spectrophotometry is a method based on measuring the rate of a chemical reaction involving the analyte. For this compound, two notable kinetic spectrophotometric methods have been developed:

One method involves the reaction of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in an acetone (B3395972) medium at 55 ± 2°C. nih.gov The formation of the colored product is monitored by measuring the increase in absorbance at 462 nm as a function of time. nih.gov Both the rate data and fixed-time methods can be used for constructing calibration curves. nih.govnih.gov

Another selective method is based on the oxidative coupling reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) in the presence of Cerium(IV) in an acidic medium. The resulting colored product is measured at 615 nm. vibgyorpublishers.org

Comparison of Kinetic Spectrophotometric Methods for this compound
ParameterNBD-Cl MethodMBTH Method
Reagent4-chloro-7-nitrobenzofurazan (NBD-Cl)3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) with Ce(IV)
Wavelength (λmax)462 nm615 nm
Linearity Range15.0–50.0 µg mL⁻¹ (rate data)Not explicitly stated in the provided text
10.0–90.0 µg mL⁻¹ (fixed time)
Limit of Detection (LOD)0.017 µg mL⁻¹ (rate data)Not explicitly stated in the provided text
0.134 µg mL⁻¹ (fixed time)

Fluorometric Determination of Enantiomers

This compound possesses native fluorescence, a property that can be exploited for its quantitative determination. The drug exhibits its strongest fluorescence intensity in ethanol, with an excitation wavelength of 258 nm and an emission wavelength of 776 nm. sphinxsai.com This fluorescence property allows for the determination of Fluvastatin in pure samples within a concentration range of 1–10 μg/mL. sphinxsai.com

A high-performance liquid chromatographic (HPLC) assay coupled with a fluorescence detector has also been developed for the sensitive determination of Fluvastatin in plasma. nih.gov In this method, after extraction, the separation is achieved on a C18 column. nih.gov The fluorescence detector is set to an excitation wavelength of 305 nm and an emission wavelength of 380 nm. nih.gov This method demonstrates linearity over a wide concentration range of 0.5–1,000 ng/mL. nih.gov

Fluorometric Determination Methods for Fluvastatin
MethodSolvent/Mobile PhaseExcitation λEmission λLinear Range
Native FluorescenceEthanol258 nm776 nm1–10 µg/mL
HPLC with Fluorescence DetectionAqueous phosphate buffer with sodium lauryl sulfate (B86663) and acetonitrile (70:30 v/v)305 nm380 nm0.5–1,000 ng/mL

Emerging Research Areas and Novel Applications of Fluvastatin Sodium

Drug Repurposing Initiatives

The exploration of existing drugs for new therapeutic purposes is a significant area of pharmaceutical research. Fluvastatin (B1673502) Sodium is a subject of such initiatives, with studies investigating its potential as an anti-cancer agent and an antimicrobial.

Evaluation as a Potential SIRT2 Inhibitor in Oncology Research

Recent research has identified Fluvastatin Sodium as a potential inhibitor of Sirtuin 2 (SIRT2), a protein linked to the development and progression of certain cancers. nih.govresearchgate.net SIRT2 is a type of NAD+-dependent deacetylase, and its dysregulation can influence the expression of genes involved in tumor formation and metastasis. nih.govresearchgate.net

The identification of fluvastatin as a SIRT2 inhibitor began with computational screening of an FDA-approved drug database. nih.govmdpi.com Through computer simulations, molecular docking experiments, and binding free energy calculations, researchers predicted that this compound could bind effectively to the active site of the SIRT2 enzyme. nih.govmdpi.com These computational findings were subsequently validated through in vitro experiments. nih.govmdpi.com

Key findings from this research include:

Screening and Docking: Computer simulations selected ten compounds with high docking scores from an FDA database, with this compound showing promise. nih.gov

In Vitro Validation: Laboratory tests, including enzyme binding inhibition assays and Western blotting, confirmed the inhibitory activity of this compound against SIRT2. nih.govresearchgate.netmdpi.com

Mechanism of Action: Molecular dynamics simulations revealed a stable binding mode for fluvastatin at the SIRT2 active site, validating the interaction under physiological conditions. nih.govmdpi.com This interaction is believed to suppress cancer metastasis, particularly in pancreatic cancer models. mdpi.com

Selectivity: While fluvastatin can inhibit other sirtuins (Sirt1-3) at higher concentrations, it demonstrates a unique activating effect on Sirtuin 6 (SIRT6), another sirtuin implicated in tumor suppression. acs.orgresearchgate.net This dual action on different sirtuins highlights its complex role in cancer biology.

This line of research positions this compound as a lead compound for the development of more potent and selective SIRT2 inhibitors for oncology applications. nih.gov

Table 1: Research Findings on this compound as a SIRT2 Inhibitor

Research Aspect Method Used Key Finding Reference
Initial Identification Computer simulations and virtual screening of FDA database This compound identified as a potential SIRT2 inhibitor with high docking scores. nih.gov
Experimental Validation In vitro anti-pancreatic cancer metastasis testing, enzyme binding inhibition assays, Western blotting Confirmed the inhibitory activity of this compound against the SIRT2 enzyme. nih.gov, researchgate.net, mdpi.com
Binding Analysis Molecular docking, molecular dynamics (MD) simulations, binding free energy calculations Revealed a stable binding mode of fluvastatin at the SIRT2 active site. nih.gov, mdpi.com
Therapeutic Potential Pancreatic cancer models Suppression of SIRT2 activity by fluvastatin presents a new potential strategy for treating pancreatic cancer. mdpi.com

Investigation as an Antibiotic against Archaea (e.g., in Irritable Bowel Syndrome Management)

An intriguing area of research is the potential use of statins, including fluvastatin, as targeted antibiotics against methanogenic archaea in the human gut. wikipedia.orgnih.gov Archaea, a domain of single-celled organisms, are distinct from bacteria. nih.gov In the human intestine, the predominant methanogen is Methanobrevibacter smithii, which produces methane (B114726) gas. nih.govnih.gov High levels of methane are strongly associated with constipation and bloating, particularly in patients with constipation-predominant Irritable Bowel Syndrome (IBS-C). nih.govveeva.com

The mechanism for this antibiotic action lies in the very pathway that statins target in humans. wikipedia.org

Shared Biochemical Pathway: Both humans and archaea use the mevalonate (B85504) (MVA) pathway for synthesizing isoprenoids, which are essential building blocks for molecules like cholesterol in humans and for the unique ether lipid cell membranes in archaea. nih.gov The rate-limiting enzyme in this pathway is HMG-CoA reductase. nih.govresearchgate.net

Targeted Inhibition: By inhibiting HMG-CoA reductase, statins can disrupt the synthesis of the archaeal cell membrane, thereby inhibiting their growth and activity. nih.govnih.gov

Microbiome Preservation: Crucially, the vast majority of gut bacteria use a different, MVA-independent pathway (the MEP pathway) for isoprenoid synthesis. nih.gov This means that statins can selectively target and inhibit archaea without significantly affecting the broader bacterial microbiome, offering a highly targeted therapeutic approach. nih.govnih.gov

While much of the clinical research in this area has focused on lovastatin (B1675250), the principle applies to other lipophilic statins like fluvastatin. nih.govveeva.com Studies have shown that lovastatin can reduce methane production in human stool samples and in animal models. nih.gov A modified-release formulation of lovastatin (SYN-010) has been developed specifically to target intestinal methanogens for the treatment of IBS-C. veeva.comthefunctionalgutclinic.com This research opens the possibility that this compound could be similarly investigated or formulated for managing conditions linked to archaeal overgrowth. wikipedia.orgnih.gov

Advanced Drug Delivery System Research

To overcome some of the inherent pharmacokinetic limitations of this compound, such as its short half-life (1-3 hours) and low oral bioavailability (24-29%) due to extensive first-pass metabolism, researchers are developing advanced drug delivery systems. impactfactor.orginnovareacademics.inmdpi.com

Development of Pulsatile Drug Delivery Systems for Chronotherapy

Chronotherapy involves timing drug administration to align with the body's natural biological rhythms to improve efficacy. mathewsopenaccess.commathewsopenaccess.com This is particularly relevant for this compound because cholesterol synthesis in the liver follows a circadian rhythm, peaking during the night and early morning hours. ajpsonline.cominnovareacademics.inmathewsopenaccess.com Therefore, ensuring the drug reaches its highest concentration during this peak period can maximize its therapeutic effect. ajpsonline.cominnovareacademics.in

Pulsatile drug delivery systems are designed to release a drug after a predetermined lag time. innovareacademics.inamazonaws.comnih.gov For fluvastatin, the goal is to administer the dose at bedtime (e.g., 9 PM) and have it release the drug several hours later to coincide with peak cholesterol production. innovareacademics.in

Several approaches to achieve this have been studied:

Pulsincap® Systems: These systems use an insoluble capsule body. impactfactor.orgmathewsopenaccess.com In some designs, fluvastatin microspheres are placed inside the capsule, which is then sealed with a hydrogel plug. innovareacademics.in After swallowing, the capsule cap dissolves, and the hydrogel plug swells, eventually being ejected after a specific time, releasing the drug. impactfactor.orginnovareacademics.in

Floating Pulsatile Systems: One study developed a system that combines floating and pulsatile mechanisms. mathewsopenaccess.commathewsopenaccess.com This formulation uses polymers like HPMC K100M and sodium bicarbonate to remain buoyant in the stomach while delaying drug release for a programmed period, followed by a burst release. mathewsopenaccess.com

Coated Capsules: Another method involves coating sealed capsules with materials like cellulose (B213188) acetate (B1210297) phthalate (B1215562) to prevent them from opening in the stomach's acidic environment, ensuring release occurs later in the gastrointestinal tract. innovareacademics.in

Table 2: Examples of Pulsatile Delivery Systems for this compound

Delivery System Type Key Components Objective / Outcome Reference
Pulsincap with Hydrogel Plug Formaldehyde-treated capsule, Eudragit RS100 microspheres, Karaya gum plug Achieved a 5-hour lag time followed by sustained release for 12 hours. innovareacademics.in
Floating Pulsatile System HPMC K100M, Sodium Bicarbonate Achieved a desired lag time and a floating duration of over 14 hours, with a burst release. mathewsopenaccess.com
Pulsincap with Microspheres Insoluble capsule, Eudragit RL 100 microspheres, Hydrogel plug, Cellulose acetate phthalate coating Designed for drug release after a 5-hour delay to target peak morning cholesterol levels. impactfactor.org

Polymeric Nanoparticle Formulations for Enhanced Bioavailability

Nanotechnology offers a promising way to improve the oral bioavailability of drugs like fluvastatin. gjpb.de By encapsulating the drug in nanoparticles, it can be protected from degradation and its absorption can be enhanced. mdpi.com

Various types of nanoparticle formulations are being explored:

Polymeric Nanoparticles: Formulations using biodegradable polymers like gum rosin (B192284) and chitosan (B1678972) have been prepared using methods such as solvent evaporation and inotropic gelation. gjpb.deresearchgate.net These nanoparticles showed sustained drug release over 48 hours. researchgate.netgjpb.de

Solid Lipid Nanoparticles (SLNPs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles. mdpi.comnih.gov One study on FLV-loaded SLNPs, optimized using a factorial design, showed enhanced bioavailability in rats. mdpi.com Another study on FLV-loaded NLCs also demonstrated sustained release and a 2.64-fold increase in bioavailability compared to the standard drug form. nih.gov

Spanlastic Nanovesicles (SNVs): These are ultra-flexible surfactant-based nanovesicles being developed for transdermal (through the skin) delivery. nih.govtandfonline.com A study on an FVS-loaded SNV gel showed a significant 2.79-fold increase in bioavailability in rats compared to an oral solution, suggesting a potential alternative route of administration. nih.govtandfonline.com

Nanosuspensions with Cyclodextrin: A high-pressure homogenization technique was used to prepare nanosuspensions of fluvastatin with hydroxypropyl-β-cyclodextrin. dovepress.com This formulation increased the oral bioavailability by more than 2.4-fold compared to standard capsules. dovepress.com

Table 3: Nanoparticle Formulations for this compound

Nanoparticle Type Preparation Method Average Particle Size Key Outcome Reference
Polymeric Nanoparticles (Gum Rosin) Solvent Evaporation 271 - 313.3 nm Sustained release over 48 hours, 86.1% entrapment efficiency. gjpb.de, researchgate.net, gjpb.de
Polymeric Nanoparticles (Chitosan) Inotropic Gelation 123.3 - 382 nm Sustained release over 48 hours, 70.2% entrapment efficiency. gjpb.de, researchgate.net, gjpb.de
Solid Lipid Nanoparticles (SLNPs) Nano-emulsion 153.5 - 354.2 nm Enhanced bioavailability in rats. mdpi.com
Nanostructured Lipid Carriers (NLCs) Hot Emulsification-Ultrasonication 165 nm >2.64-fold enhanced bioavailability in rats. nih.gov
Spanlastic Nanovesicles (SNVs) Thin Film Hydration 201.54 nm 2.79-fold enhanced bioavailability (transdermal vs. oral) in rats. nih.gov, tandfonline.com
Nanosuspensions High-Pressure Homogenization ~111-132 nm >2.4-fold enhanced bioavailability in rats. dovepress.com

Combinatorial Therapies Beyond Dyslipidemia

Fluvastatin is being investigated in combination with other drugs to create synergistic effects, primarily in the treatment of various cancers, but also for potential benefits in neurodegenerative and aging-related disorders. frontiersin.org

Research has shown that fluvastatin can enhance the efficacy of several chemotherapy agents:

With Gemcitabine (B846) for Pancreatic Cancer: The combination of fluvastatin and gemcitabine demonstrated a synergistic cytotoxic and proapoptotic effect in human pancreatic cancer cells, both in vitro and in vivo. nih.gov Fluvastatin appeared to enhance the activity of gemcitabine by inhibiting the prenylation of proteins like p21ras and rhoA. nih.gov

With Cisplatin (B142131) for Ovarian Cancer: A synergistic cytotoxic effect was observed when combining fluvastatin and cisplatin in human ovarian cancer cell lines. nih.gov The combination led to increased apoptosis and cell cycle arrest at the G2/M phase. nih.gov The combination index (a measure of synergy) was 0.66 for CAOV3 cells and 0.24 for SKOV3 cells, where a value less than 1 indicates synergy. nih.gov

With Sorafenib (B1663141) for Melanoma: Fluvastatin was found to uniquely enhance the growth-inhibitory effects of sorafenib in melanoma cells, an effect not seen with other statins like pravastatin (B1207561) or simvastatin (B1681759). iiarjournals.org The combination increased apoptosis by modulating the AKT and JNK signaling pathways. iiarjournals.org

With Vorinostat (B1683920) for Renal Cancer: In renal cancer cells, the anti-cancer activity of the HDAC inhibitor vorinostat can be limited by the activation of the mTOR pathway. frontiersin.org Co-treatment with fluvastatin was shown to suppress this mTOR activation via AMPK activation, resulting in an enhanced anti-cancer effect. frontiersin.orgresearchgate.net

With Temozolomide (B1682018) for Glioblastoma: The combination of fluvastatin with a low dose of temozolomide was significantly more effective at inhibiting glioblastoma tumor growth in vivo than either drug alone. researchgate.net

Beyond cancer, other combinatorial applications are being explored:

With Valsartan (B143634) for Longevity Genes: A study in middle-aged males found that a low-dose combination of fluvastatin and the antihypertensive drug valsartan significantly increased the expression of longevity-associated genes like SIRT1 and KLOTHO. nih.gov This suggests a potential strategy for preventing aging-related disorders. nih.gov

In Neurodegenerative Diseases: Epidemiological studies and some clinical trials suggest statins may have a positive effect on neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. nih.govmdpi.com Research has found that combining certain statins with specific antihypertensive drugs may be associated with a reduced risk of dementia. usc.edu Fluvastatin specifically has been shown to reduce β-amyloid levels in mouse models of Alzheimer's by increasing its clearance at the blood-brain barrier. nih.gov

Table 4: Fluvastatin in Combinatorial Therapy Research

Combination Drug Disease/Area Research Model Finding / Mechanism of Synergy Reference
Gemcitabine Pancreatic Cancer In vitro, in vivo (xenograft) Synergistic cytotoxicity; inhibition of p21ras and rhoA prenylation. nih.gov
Cisplatin Ovarian Cancer In vitro (cell lines) Synergistic cytotoxicity; induced G2/M arrest and apoptosis. nih.gov
Sorafenib Melanoma In vitro (cell lines) Synergistic growth inhibition; modulation of AKT and JNK signaling. iiarjournals.org
Vorinostat Renal Cancer In vitro, in vivo (mouse model) Enhanced anti-cancer effect; suppression of vorinostat-activated mTOR pathway. frontiersin.org
Temozolomide Glioblastoma In vivo (xenograft) Synergistic inhibition of tumor growth. researchgate.net
Valsartan Aging-Related Disorders Human clinical trial Increased expression of longevity genes (SIRT1, KLOTHO). nih.gov

Future Directions and Research Gaps in Fluvastatin Sodium Studies

Further Elucidation of Pleiotropic Mechanisms and Clinical Relevance

Future research will continue to unravel the pleiotropic effects of fluvastatin (B1673502), which are actions other than its primary lipid-lowering function. These effects include anti-inflammatory, antioxidant, and immunomodulatory properties. mdpi.comclinicaltrials.eu

Studies have shown that fluvastatin can inhibit the NF-kB pathway, a key regulator of inflammation. mdpi.com This leads to a decrease in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in anti-inflammatory markers. nih.gov Fluvastatin has also been observed to reduce the expression of Toll-like receptors (TLRs) 2 and 4 on immune cells, which can help stabilize atherosclerotic plaques. mdpi.com Furthermore, it can decrease the expression of interferon (INF)-γ-induced major histocompatibility complex (MHC) class II molecules, playing a role in the immune response. mdpi.com

The antioxidant properties of fluvastatin are also a significant area of interest. Research indicates that fluvastatin and its metabolites possess strong radical scavenging activity, protecting against oxidative DNA damage. nih.govnih.govtandfonline.com This is achieved through the scavenging of hydroxyl radicals and superoxide (B77818) anions. nih.govtandfonline.com In vivo studies have demonstrated that fluvastatin treatment can decrease the susceptibility of LDL to oxidation and reduce vascular superoxide generation. nih.gov

The immunomodulatory effects of fluvastatin extend to various immune cells. It has been shown to suppress IgE-mediated responses in mast cells and basophils, suggesting a potential role in allergic and inflammatory diseases. aai.org Additionally, fluvastatin has demonstrated an ability to protect host cells from influenza-induced inflammation by reducing the production of certain cytokines. spandidos-publications.com

A deeper understanding of these mechanisms is crucial to harness the full therapeutic potential of fluvastatin in conditions related to inflammation, oxidative stress, and immune dysregulation.

Comprehensive Pharmacogenomic Profiling for Individualized Therapy

The concept of personalized medicine is gaining traction, and pharmacogenomics plays a pivotal role in tailoring drug therapy to an individual's genetic makeup. mdpi.com For fluvastatin, research is increasingly focused on how genetic variations influence its efficacy and safety.

Key genes of interest include those encoding drug-metabolizing enzymes and drug transporters. The cytochrome P450 enzyme CYP2C9 is the primary enzyme responsible for fluvastatin metabolism. ajol.infopharmgkb.org Genetic polymorphisms in CYP2C9, such as the CYP2C92* and CYP2C93* alleles, can lead to decreased enzyme activity, resulting in higher plasma concentrations of fluvastatin. ajol.infopharmgkb.orgnih.govpharmgkb.org This can, in turn, affect the drug's lipid-lowering efficacy and potentially increase the risk of adverse effects. ajol.infopharmgkb.orgnih.gov For instance, some studies have shown that carriers of the CYP2C93* allele experience a greater reduction in LDL-C levels. ajol.infonih.gov

The SLCO1B1 gene, which encodes the organic anion transporting polypeptide OATP1B1, is another important factor. g-standaard.nltandfonline.com This transporter is involved in the hepatic uptake of statins. g-standaard.nltandfonline.com Variations in SLCO1B1, such as the c.521T>C polymorphism, have been associated with altered fluvastatin pharmacokinetics, although the effect appears to be less pronounced compared to other statins. g-standaard.nlnih.govnih.gov Some research suggests an enantiospecific effect, with the polymorphism primarily affecting the active 3R,5S-fluvastatin enantiomer. pharmgkb.orgnih.gov

Other genes like ABCG2, which encodes an efflux transporter, and SLCO2B1 are also being investigated for their potential influence on fluvastatin disposition. pharmgkb.orgnih.gov The development of polygenic risk scores that incorporate multiple genetic variants could provide a more comprehensive prediction of an individual's response to fluvastatin, paving the way for more precise and effective treatment strategies. mdpi.com

Long-Term Outcome Studies in Specific Patient Populations

While the efficacy of fluvastatin in the general population is well-documented, there is a need for more long-term studies in specific patient cohorts.

Chronic Kidney Disease (CKD): Patients with CKD are at a high risk for cardiovascular events. lipid.org Studies like the Assessment of Lescol in Renal Transplantation (ALERT) trial have shown that fluvastatin can reduce the risk of major adverse cardiac events in kidney transplant recipients. lipid.orgmdpi.com However, the impact of statins on cardiovascular outcomes in patients on dialysis has been less consistent. lipid.orgmdpi.com Future research should focus on the long-term effects of fluvastatin on the progression of renal disease and cardiovascular outcomes across different stages of CKD. tandfonline.com Some studies have shown that fluvastatin improves lipid parameters in patients with chronic renal disease without adversely affecting renal function, but more data is needed on direct renoprotective effects. nih.gov

Diabetes Mellitus: Diabetic patients often have dyslipidemia, increasing their cardiovascular risk. Long-term studies are needed to evaluate the efficacy of fluvastatin in preventing cardiovascular complications specifically in this population.

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of statins have led to speculation about their potential role in neurodegenerative diseases like Alzheimer's. mdpi.com Research into the long-term effects of fluvastatin on cognitive function and the progression of these diseases is a promising area for future investigation.

Exploration of Novel Therapeutic Targets and Applications

The unique properties of fluvastatin open up possibilities for its use in new therapeutic areas beyond cardiovascular disease.

Oncology: A growing body of evidence suggests that statins may have anti-cancer properties. aacrjournals.orgfrontiersin.orgarchivesofmedicalscience.com Fluvastatin has been shown to suppress the proliferation and induce apoptosis in various cancer cell lines, including breast, endometrial, and lung cancer. nih.govaacrjournals.orgfrontiersin.orgarchivesofmedicalscience.com In a perioperative trial, fluvastatin decreased proliferation and increased apoptosis in high-grade breast cancer. frontiersin.orgnih.gov It has also been found to prevent bone metastasis of lung adenocarcinoma in animal models. nih.gov The mechanisms appear to involve the inhibition of signaling pathways like Braf/MEK/ERK1/2 and Akt. aacrjournals.org Fluvastatin may also potentiate the effects of other anti-cancer drugs. archivesofmedicalscience.com Further clinical trials are warranted to explore the potential of fluvastatin in cancer prevention and treatment.

Infectious and Inflammatory Diseases: The immunomodulatory and anti-inflammatory effects of fluvastatin suggest its potential use in managing various infectious and inflammatory conditions. aai.orgspandidos-publications.com For example, it has shown a minor inhibitory effect on influenza virus infection, partly through its anti-inflammatory activities. spandidos-publications.com

Novel Drug Delivery Systems: Research is also underway to develop advanced drug delivery systems for fluvastatin, such as floating pulsatile drug delivery systems, to optimize its therapeutic effects by aligning drug release with circadian rhythms. mathewsopenaccess.commathewsopenaccess.com

Development of Advanced Analytical Techniques for Metabolomics and Bioanalysis

To support these future research directions, the development of more sophisticated analytical techniques is essential.

Metabolomics: Comprehensive metabolomic studies can provide deeper insights into the systemic effects of fluvastatin and help identify novel biomarkers of its efficacy and safety. This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.

Bioanalysis: Highly sensitive and specific bioanalytical methods are crucial for accurately quantifying fluvastatin and its metabolites in biological samples. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis are continuously being refined to improve detection limits, reduce analysis time, and enhance the reliability of pharmacokinetic and pharmacodynamic studies. nih.govlcms.cznih.govresearchgate.netosf.ioresearchgate.net The development of methods to separate and quantify the different enantiomers of fluvastatin is also important, as they may have different pharmacological activities. nih.govresearchgate.netresearchgate.net The discovery of new isobaric metabolites also necessitates the development of chromatographic methods that can reliably separate these compounds from the parent drug. nih.gov

Q & A

Q. What is the primary mechanism of action of Fluvastatin Sodium in cholesterol synthesis inhibition, and how is this evaluated experimentally?

this compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Experimental validation typically involves in vitro enzyme activity assays using human liver microsomes or recombinant enzymes. The IC₅₀ (40–100 nM in human hepatic microsomes) is quantified via spectrophotometric methods measuring NADPH consumption or mevalonate production . Dose-response curves and Lineweaver-Burk plots are used to confirm competitive inhibition kinetics.

Q. Which in vitro models are standard for studying this compound's effects on vascular smooth muscle cells (VSMCs)?

Human femoral vein VSMCs are commonly employed to assess antiproliferative effects. Protocols involve treating cells with this compound (e.g., IC₅₀ = 70 nM) and measuring proliferation via MTT assays or BrdU incorporation. Oxidative stress modulation can be quantified using lipid peroxidation assays (e.g., malondialdehyde levels) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?

Nonlinear regression models (e.g., log-dose vs. response) are used to calculate EC₅₀/IC₅₀ values. For comparative studies, ANOVA with post-hoc tests (e.g., Tukey’s) is recommended. Clinical trial designs often employ Cox proportional hazards models for time-to-event outcomes, as seen in pravastatin studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data across this compound studies?

Discrepancies may arise from formulation differences (e.g., cross-linked capsules vs. immediate-release tablets) or patient demographics. Methodological solutions include:

  • Bioequivalence studies : Use crossover designs with standardized dissolution media (e.g., papain solution for cross-linked capsules) .
  • Population pharmacokinetics : Hierarchical modeling to account for covariates like CYP2C9 polymorphism .
  • Meta-analysis : Pool data from trials with consistent endpoints (e.g., LDL reduction, cardiovascular events) .

Q. What methodologies optimize dissolution testing for cross-linked this compound capsules?

Cross-linking in gelatin capsules can reduce dissolution. The validated protocol includes:

  • Media : Papain solution (0.1 mg/mL in pH 6.8 phosphate buffer) to degrade cross-linked gelatin.
  • Apparatus : USP Apparatus II (paddle) at 75 RPM, 37°C.
  • Validation : Inter-day precision (RSD <5%) and recovery rates (95–105%) ensure reliability .

Q. How should longitudinal studies assess this compound's pleiotropic effects beyond lipid-lowering?

Design considerations include:

  • Endpoints : Biomarkers like high-sensitivity CRP (inflammation) and carotid intima-media thickness (CIMT) via ultrasound.
  • Control groups : Placebo or active comparators (e.g., atorvastatin) with stratification by baseline LDL levels.
  • Data collection : Serial measurements at 0, 6, and 12 months to track dynamic effects .

Q. What strategies improve bioavailability in formulations with pH-dependent solubility?

this compound’s low solubility at acidic pH requires:

  • Enteric coatings : To delay release until intestinal pH (>5.5).
  • Nanoemulsions : Lipid-based carriers to enhance lymphatic uptake.
  • In vitro-in vivo correlation (IVIVC) : Dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. How can inter-individual variability in pharmacodynamic responses be addressed?

Pharmacogenomic approaches include:

  • CYP2C9 genotyping : To identify poor metabolizers requiring dose adjustments.
  • GWAS : To discover SNPs associated with LDL response variability.
  • Subgroup analysis : Stratify outcomes by baseline characteristics (e.g., diabetes status) .

Methodological Best Practices

Q. How to ensure reproducibility in preclinical studies of this compound?

  • Protocol standardization : Detailed descriptions of cell lines (passage number, mycoplasma testing), drug preparation (solvents, storage conditions), and assay parameters (incubation time, temperature).
  • Positive controls : Use simvastatin or pravastatin as benchmark inhibitors.
  • Data transparency : Share raw data and analysis scripts via repositories like Figshare .

Q. What are the ethical considerations for human trials involving this compound?

  • Informed consent : Disclose risks of myopathy and liver enzyme elevation.
  • Monitoring : Regular safety labs (ALT, CK levels) and DSMB oversight for adverse events.
  • Inclusion criteria : Exclude patients with severe renal/hepatic impairment or concurrent CYP3A4 inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.